2-Benzylidenequinuclidin-3-one oxime
Description
Structure
3D Structure
Properties
CAS No. |
78121-26-3 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H16N2O/c17-15-14-12-6-8-16(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2/b13-10+,15-14+ |
InChI Key |
HRIJKLAHYFFWJZ-HFEXRDJISA-N |
SMILES |
C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |
Isomeric SMILES |
C1CN\2CCC1/C(=N\O)/C2=C\C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Benzylidenequinuclidin-3-one oxime. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines the available information with data from structurally related compounds and general chemical principles to offer a thorough understanding for research and development purposes.
Chemical Identity and Physical Properties
This compound is a derivative of the quinuclidine bicyclic ring system. It is characterized by the presence of a benzylidene group at the 2-position and an oxime functional group at the 3-position. The molecule can exist as different stereoisomers, primarily the (E) and (Z) isomers at both the benzylidene and the oxime double bonds.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₆N₂O | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine | [1] |
| CAS Number | 78121-28-5 ((E)-isomer) | |
| Physical State | Solid (predicted) | Based on related compounds. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water (predicted) | The oxime group can be hydrophilic, but the overall structure is largely hydrophobic.[2] |
| pKa | Not available |
Synthesis and Chemical Reactivity
The synthesis of this compound is generally achieved through a three-step process starting from 3-quinuclidinone.
General Synthetic Pathway
The overall synthetic workflow is illustrated below.
References
An In-Depth Technical Guide to 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bridged bicyclic amine that is a common motif in a variety of biologically active compounds and natural products. The presence of the oxime functional group, coupled with the α,β-unsaturated ketone system of the benzylidene moiety, imparts unique chemical properties and potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, with a focus on its role as a potential muscarinic receptor agonist.
Chemical Identification and Properties
This compound exists as two geometric isomers, (E) and (Z), with respect to the C=N oxime bond. Furthermore, the exocyclic C=C bond of the benzylidene group also introduces the possibility of (E) and (Z) isomerism.
| Identifier | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine |
| CAS Number | 78121-28-5[1] | Not available |
| Molecular Formula | C₁₄H₁₆N₂O | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol [2] |
| IUPAC Name | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine[2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from quinuclidin-3-one.
Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one (CAS: 24123-89-5)
The precursor, 2-Benzylidenequinuclidin-3-one, is synthesized via a condensation reaction between quinuclidin-3-one and benzaldehyde.
Experimental Protocol:
A detailed protocol for a similar condensation reaction to form a substituted benzylidenequinuclidinone is described in the literature. A general procedure would involve:
-
Dissolving quinuclidin-3-one in a suitable solvent, such as ethanol or methanol.
-
Adding an equimolar amount of benzaldehyde to the solution.
-
Adding a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction.
-
Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Step 2: Synthesis of this compound
The oxime is formed by the reaction of 2-Benzylidenequinuclidin-3-one with hydroxylamine hydrochloride. The stereochemical outcome of the reaction (E or Z isomer) can be influenced by the reaction conditions.
Experimental Protocol:
A general procedure for the oximation of a ketone is as follows:
-
Dissolve 2-Benzylidenequinuclidin-3-one in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add an excess of hydroxylamine hydrochloride and a base, such as sodium hydroxide, sodium acetate, or an organic base like pyridine.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration.
-
The crude product can be purified by recrystallization to yield the desired oxime isomer.
Characterization Data:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the isomeric purity. The chemical shifts of the protons and carbons in the quinuclidine ring and the benzylidene moiety would be characteristic.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the C=N of the oxime, the O-H of the oxime, the C=C of the benzylidene group, and the C=O of any remaining starting material. The N-O stretching vibration typically appears in the 930-960 cm⁻¹ region, while the O-H stretch is observed as a broad band around 3100-3300 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Biological Activity and Potential Applications
Oximes, in general, are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, quinuclidinone derivatives and their oximes have been investigated for their activity as muscarinic receptor agonists.
Muscarinic Receptor Agonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5). Agonists of these receptors have therapeutic potential for treating conditions such as Alzheimer's disease, schizophrenia, and glaucoma.
Several studies have shown that quinuclidinone-based oximes can act as muscarinic agonists. The rigid structure of the quinuclidine scaffold is thought to provide a suitable framework for interaction with the receptor binding site.
Signaling Pathway for M1 Muscarinic Receptor Activation:
Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocol for Assessing Muscarinic Agonist Activity:
A common method to assess the activity of potential muscarinic agonists is through a radioligand binding assay followed by a functional assay.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the test compound for a specific muscarinic receptor subtype.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor.
-
Procedure:
-
Prepare cell membranes expressing the desired muscarinic receptor subtype (e.g., M1).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
-
2. Functional Assay (Calcium Mobilization):
-
Objective: To determine if the binding of the test compound to the receptor leads to a cellular response (i.e., if it is an agonist).
-
Principle: For Gq-coupled receptors like M1, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Culture cells expressing the muscarinic receptor of interest.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add the test compound at various concentrations to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
An increase in fluorescence indicates an increase in intracellular calcium, confirming agonist activity. The dose-response curve can be used to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Experimental Workflow:
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting muscarinic acetylcholine receptors. This technical guide has provided an overview of its synthesis, characterization, and the experimental protocols used to evaluate its potential biological activity. Further research is warranted to fully elucidate the structure-activity relationships of its isomers and to explore its therapeutic potential in greater detail. The methodologies and pathways described herein provide a solid foundation for researchers and drug development professionals to advance the study of this and related compounds.
References
An In-depth Technical Guide to the Molecular Structure of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bridged bicyclic amine that is a common motif in biologically active compounds. The introduction of the benzylidene and oxime functionalities presents opportunities for diverse chemical modifications and potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its isomeric forms, and outlines a general synthetic pathway. Due to the limited availability of direct experimental data for this specific molecule, structural characteristics are discussed in the context of related, structurally elucidated compounds. This document aims to serve as a foundational resource for researchers interested in the chemical and pharmacological exploration of this compound class.
Molecular Structure and Isomerism
The molecular formula for this compound is C₁₄H₁₆N₂O, with a molecular weight of approximately 228.29 g/mol .[1] The structure is characterized by a rigid quinuclidine core, a benzylidene group attached at the 2-position, and an oxime functional group at the 3-position.
A key feature of this molecule is the potential for stereoisomerism at two centers: the carbon-carbon double bond of the benzylidene group and the carbon-nitrogen double bond of the oxime group. This gives rise to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). The notation refers to the configuration around the C=C bond (benzylidene) and the C=N bond (oxime), respectively.
The existence of these isomers is confirmed by the assignment of a specific CAS number (78121-28-5) to (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime . The IUPAC name for the (Z,Z) isomer is (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name ((Z,Z)-isomer) | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine | [1] |
| CAS Number ((E,Z)-isomer) | 78121-28-5 |
Synthesis
The synthesis of this compound is a two-step process starting from quinuclidin-3-one.
Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one (the Precursor Ketone)
The precursor, 2-benzylidenequinuclidin-3-one, is synthesized via an aldol condensation reaction between quinuclidin-3-one and benzaldehyde. This reaction is typically carried out under basic conditions.
Step 2: Oximation of 2-Benzylidenequinuclidin-3-one
The ketone is then converted to the oxime by reaction with hydroxylamine hydrochloride in the presence of a base.[1] The specific isomer or mixture of isomers obtained would depend on the reaction conditions.
Below is a generalized experimental protocol based on standard organic chemistry procedures for the synthesis of related compounds.
Experimental Protocol: Synthesis of 2-Benzylidenequinuclidin-3-one
Materials:
-
Quinuclidin-3-one hydrochloride
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
A solution of quinuclidin-3-one hydrochloride in water is treated with a solution of sodium hydroxide to liberate the free base.
-
A solution of benzaldehyde in ethanol is then added to the reaction mixture with stirring.
-
The mixture is heated under reflux for a specified period (e.g., 3 hours, as in a similar synthesis).[4]
-
Upon completion, the reaction is worked up through standard procedures, which may include cooling, filtration, and recrystallization to yield 2-benzylidenequinuclidin-3-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium acetate, pyridine)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
2-Benzylidenequinuclidin-3-one is dissolved in a suitable solvent, such as ethanol.
-
Hydroxylamine hydrochloride and a base are added to the solution.
-
The reaction mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques like TLC).
-
The product is then isolated and purified, for example, by crystallization, to yield this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the quinuclidine core is a well-established pharmacophore. Quinuclidine derivatives are known to interact with various receptors, particularly muscarinic acetylcholine receptors.[5][6] The introduction of an oxime moiety can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]
The mechanism of action for such compounds can be diverse. The oxime group, with its ability to form hydrogen bonds, and the benzylidene group's potential for π-π stacking, can facilitate interactions with biological macromolecules like enzymes and receptors, thereby modulating their activity.[1] For instance, some quinuclidinone oxime derivatives have been investigated for their activity as muscarinic M3 receptor agonists.[6]
Conclusion
This compound represents an interesting scaffold for medicinal chemistry and drug development, combining the rigid quinuclidine core with the versatile benzylidene and oxime functionalities. The existence of multiple stereoisomers offers a rich landscape for structure-activity relationship studies. While detailed experimental data on the specific molecular structure and biological activity of this compound are currently limited, this guide provides a framework based on established chemical principles and data from analogous structures. Further research, including detailed synthesis, purification of individual isomers, and comprehensive spectroscopic and crystallographic analysis, is warranted to fully elucidate the structural and biological properties of this promising molecule. Such studies will be crucial for unlocking its potential in the development of novel therapeutics.
References
- 1. (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine | Benchchem [benchchem.com]
- 2. (2Z,3E)-2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime | C23H22ClN3O | CID 71580904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bicyclic amine structure known for its rigid conformation. This rigidity makes it a valuable framework in medicinal chemistry for designing compounds with specific spatial arrangements of functional groups. The presence of the oxime and benzylidene moieties suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential pharmacological applications based on available scientific literature.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine [1]. Its chemical structure is characterized by a quinuclidine core with a benzylidene group at the 2-position and an oxime functional group at the 3-position.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a three-step process starting from quinuclidin-3-one[1].
-
Formation of Quinuclidin-3-one: The quinuclidine core can be synthesized via the cyclization of appropriate precursors.
-
Aldol Condensation: Quinuclidin-3-one is then reacted with benzaldehyde in the presence of a base to form 2-benzylidenequinuclidin-3-one. This reaction is a classic aldol condensation, often yielding the product in high yields, sometimes exceeding 90%[2].
-
Oximation: The final step involves the reaction of the 2-benzylidenequinuclidin-3-one intermediate with hydroxylamine hydrochloride, typically in the presence of a base, to yield the desired oxime product[1].
The oxime group can exist as two stereoisomers, (E) and (Z), and the exocyclic double bond of the benzylidene group also introduces the possibility of (E) and (Z) isomerism. The specific isomer obtained can be influenced by the reaction conditions.
Physicochemical and Spectral Data
While specific experimental data for this compound is not widely available in the public domain, the following table summarizes its key identifiers and expected properties based on its structure.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol [1] |
| IUPAC Name | (NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine[1] |
| InChI Key | HRIJKLAHYFFWJZ-UWBCJZLBSA-N[1] |
| Canonical SMILES | C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3[1] |
| CAS Registry Number | 78121-28-5 |
Potential Biological Activities and Mechanism of Action
The biological activities of this compound have not been extensively reported. However, the activities of related quinuclidinone oximes and other oxime-containing compounds suggest several potential therapeutic applications.
Muscarinic Receptor Agonism
Quinuclidine derivatives are well-known for their interaction with muscarinic acetylcholine receptors. A series of quinuclidinone O-alkynyloximes have been synthesized and shown to possess muscarinic agonist activity[3]. These compounds were found to attenuate scopolamine-induced memory impairment in mice, suggesting potential applications in treating cognitive deficits[3]. Given the structural similarities, this compound may also exhibit activity at muscarinic receptors.
Acetylcholinesterase Reactivation
The oxime functional group is a key pharmacophore in acetylcholinesterase (AChE) reactivators, which are used as antidotes for organophosphate nerve agent poisoning. Oximes can reactivate the phosphorylated, and thereby inhibited, AChE. Several quinuclidinium oximes have been synthesized and evaluated for their potential as antidotes for organophosphate poisoning[4].
Anti-inflammatory and Anticancer Activities
Oximes, in general, are a class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties. For instance, some oxime derivatives have been shown to inhibit kinases involved in cell cycle regulation and tumor growth. The modification of carbonyl compounds into oximes has, in some cases, led to an increase in their biological activity.
The following table summarizes the observed biological activities of related quinuclidinone oxime derivatives.
| Compound Class | Biological Activity | Potential Application |
| Quinuclidinone O-alkynyloximes | Muscarinic agonist activity[3] | Treatment of cognitive disorders[3] |
| Quinuclidinium oximes | Acetylcholinesterase reactivation[4] | Antidote for organophosphate poisoning[4] |
Signaling Pathway
Based on the reported muscarinic agonist activity of related quinuclidinone oximes, a plausible signaling pathway for this compound would involve the activation of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades. For example, the activation of the M1 muscarinic receptor, which is coupled to a Gq protein, leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately leading to a cellular response.
Caption: Plausible M1 muscarinic receptor signaling pathway activated by this compound.
Experimental Protocols
General Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound, based on standard organic chemistry procedures for similar compounds.
Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one
-
To a solution of quinuclidin-3-one (1 equivalent) in a suitable solvent such as ethanol, add benzaldehyde (1.1 equivalents).
-
Add a catalytic amount of a base, for example, sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-benzylidenequinuclidin-3-one.
Step 2: Synthesis of this compound
-
Dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude oxime by recrystallization or column chromatography.
Characterization: The final product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a synthetically accessible molecule with potential for a range of biological activities, drawing from the properties of both the quinuclidine scaffold and the oxime functional group. While specific research on this particular compound is limited, the known pharmacology of related derivatives suggests that it may be a valuable lead compound for the development of new therapeutic agents, particularly in the areas of neurodegenerative diseases and as an antidote for organophosphate poisoning. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine | Benchchem [benchchem.com]
- 2. 2-Benzhydrylquinuclidin-3-one | 32531-66-1 | Benchchem [benchchem.com]
- 3. Quinuclidinone O-Alkynyloximes with muscarinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Benzylidenequinuclidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenequinuclidin-3-one from 3-quinuclidinone. The core of this transformation lies in the Claisen-Schmidt condensation, a robust and high-yielding reaction. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the reaction pathway and experimental workflow for clarity and reproducibility.
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of 2-benzylidenequinuclidin-3-one is achieved through a base-catalyzed aldol condensation reaction between 3-quinuclidinone and benzaldehyde, a specific variation known as the Claisen-Schmidt condensation.[1][2] In this reaction, an enolate is formed from 3-quinuclidinone upon treatment with a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol addition product readily occurs to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenequinuclidin-3-one. A patent suggests that this method can produce yields of over 90%.[3]
Experimental Protocol
This protocol is adapted from established procedures for the Claisen-Schmidt condensation of 3-quinuclidinone and its derivatives.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Quinuclidinone Hydrochloride | C₇H₁₁NO·HCl | 161.63 |
| Benzaldehyde | C₇H₆O | 106.12 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Deionized Water | H₂O | 18.02 |
2.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
2.3. Reaction Procedure
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3-quinuclidinone hydrochloride (e.g., 5.0 g, 30.9 mmol) in 30 mL of 95% ethanol. To this solution, add benzaldehyde (e.g., 3.3 g, 31.1 mmol, 1.0 equiv.).
-
Initiation of the Reaction: While stirring the mixture, slowly add a solution of sodium hydroxide (e.g., 2.5 g, 62.5 mmol in 5 mL of water).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for a period of 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-benzylidenequinuclidin-3-one should form. Cool the mixture further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from ethanol to yield a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield |
| 3-Quinuclidinone Hydrochloride | C₇H₁₁NO·HCl | 161.63 | >300 | White crystalline solid | - |
| 2-Benzylidenequinuclidin-3-one | C₁₄H₁₅NO | 213.28 | 130 | Crystalline solid | >90%[3] |
3.1. Spectroscopic Data
Table of Representative Spectroscopic Data for a 2-Benzylidenequinuclidin-3-one Analogue
| Data Type | Description |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.80 (q, J = 1.5 Hz, 1H), 7.53 (d, J = 8.4 Hz, 1H), 7.29 (t, J = 8.1 Hz, 1H), 6.98 (s, 1H), 6.91 (dd, J = 8.25 and 2.7 Hz, 1H), 3.83 (s, 3H), 3.22-3.12 (m, 2H), 3.06-2.95 (m, 2H), 2.63 (p, J = 3 Hz, 1H), 2.03 (td, J = 7.95 and 2.7 Hz, 4H). |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 206.4, 159.4, 145.0, 135.3, 129.4, 125.1, 125.1, 117.2, 115.5, 55.5, 47.7, 40.5, 26.2. |
| IR | The NIST WebBook provides an IR spectrum for 2-benzylidene-3-quinuclidinone, which can be used for comparison.[4] |
Visualizations
4.1. Reaction Pathway
The following diagram illustrates the Claisen-Schmidt condensation pathway for the synthesis of 2-benzylidenequinuclidin-3-one.
Caption: Claisen-Schmidt condensation pathway.
4.2. Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for synthesis.
Safety Considerations
-
Handle sodium hydroxide with care as it is corrosive.
-
Benzaldehyde is a mild irritant.
-
Ethanol is flammable.
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This guide provides a detailed and technically sound protocol for the synthesis of 2-benzylidenequinuclidin-3-one, a valuable intermediate in medicinal chemistry and drug development. The high-yielding nature of the Claisen-Schmidt condensation makes this a practical and efficient synthetic route.
References
Spectroscopic and Spectrometric Analysis of 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Benzylidenequinuclidin-3-one oxime. This compound, a derivative of quinuclidinone, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinuclidine scaffold. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further development in drug discovery pipelines.
Introduction
This compound is an organic compound featuring a rigid bicyclic quinuclidine core, an exocyclic benzylidene group, and an oxime functional group. The presence of the α,β-unsaturated oxime moiety introduces structural complexity and potential for stereoisomerism, which can significantly influence its biological activity. This guide details the key spectroscopic signatures that enable the unambiguous identification and structural elucidation of this molecule.
Experimental Protocols
General Synthesis of Oximes from Ketones:
A common procedure involves reacting the parent ketone, 2-Benzylidenequinuclidin-3-one, with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated HCl.[2][3]
-
Reactants: 2-Benzylidenequinuclidin-3-one, Hydroxylamine hydrochloride, and a base (e.g., sodium acetate, pyridine, or hexamine).
-
Solvent: Typically ethanol or a mixture of ethanol and water.
-
Procedure: The ketone is dissolved in the solvent, followed by the addition of hydroxylamine hydrochloride and the base. The mixture is then stirred, often with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.
Infrared Spectroscopy (IR):
-
Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Ionization Method: Electron ionization (EI) is a common technique for the analysis of such organic molecules, typically performed at 70 eV.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer, is used to separate and detect the resulting ions.
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Infrared (IR) Spectroscopy Data
Due to the lack of a publicly available IR spectrum for this compound, the following table presents the expected characteristic absorption bands based on the known frequencies for similar α,β-unsaturated oximes.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (oxime) | 3150 - 3450 | Broad absorption due to hydrogen bonding. |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the benzylidene group. |
| C-H (aliphatic) | 2850 - 2980 | Stretching vibrations of the quinuclidine ring. |
| C=N (oxime) | 1620 - 1680 | This band can be influenced by conjugation. |
| C=C (alkene) | 1600 - 1650 | Conjugated with the C=N bond and the aromatic ring. |
| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations of the benzylidene group. |
| N-O (oxime) | 930 - 960 | Stretching vibration. |
| C-H (out-of-plane) | 690 - 900 | Bending vibrations of the aromatic ring, indicative of the substitution pattern. |
Mass Spectrometry Data
Specific mass spectrometry data for this compound is not available in the reviewed literature. However, based on the fragmentation patterns of structurally similar compounds, such as 2-benzylidenecyclohexanone oximes, key fragmentation pathways can be predicted. The molecular ion (M⁺) is expected, and major fragments would likely arise from the loss of small, stable molecules or radicals.
Predicted Fragmentation Pathways:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for oximes, leading to an [M-17]⁺ ion.
-
Loss of water (-H₂O): This can occur, particularly if a suitable hydrogen is available for rearrangement, resulting in an [M-18]⁺ ion.
-
α-Cleavage: Cleavage of bonds adjacent to the C=N group.
-
McLafferty Rearrangement: While less common in this specific structure due to the rigid bicyclic system, it is a characteristic fragmentation for some oximes.[4][5]
-
Loss of the benzylidene group: Fragmentation leading to ions corresponding to the quinuclidinone oxime core or the benzylidene fragment.
The following diagram illustrates a plausible fragmentation pathway for this compound.
Predicted Mass Spectrometry Peaks:
| m/z | Proposed Fragment | Notes |
| 228 | [C₁₄H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 211 | [C₁₄H₁₅N₂]⁺ | [M-OH]⁺ |
| 210 | [C₁₄H₁₄N₂]⁺˙ | [M-H₂O]⁺˙ |
| 151 | [C₇H₁₁N₂O]⁺ | Quinuclidinone oxime fragment |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Note: The relative abundances of these fragments would depend on the ionization energy and the specific stereochemistry of the oxime.
Conclusion
The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful toolkit for the structural characterization of this compound. While specific experimental data for this exact molecule is sparse in the public domain, analysis of its functional groups and comparison with structurally related compounds allow for a reliable prediction of its key spectroscopic features. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel quinuclidine-based compounds for therapeutic applications. Further experimental work is encouraged to confirm and expand upon the predictive data provided herein.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. louisville.edu [louisville.edu]
Stereoisomerism in 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide for Drug Development Professionals
An In-Depth Examination of Synthesis, Stereochemistry, and Characterization
For Researchers, Scientists, and Drug Development Professionals
While comprehensive experimental data on the stereoisomerism of 2-benzylidenequinuclidin-3-one oxime is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and general principles of stereochemistry to provide a robust framework for researchers. This document outlines the probable synthetic pathways, expected stereoisomeric forms, and key analytical techniques for the characterization of these isomers.
Introduction to Stereoisomerism in this compound
The molecule this compound possesses two primary sources of stereoisomerism: the carbon-carbon double bond of the benzylidene group and the carbon-nitrogen double bond of the oxime functionality. This results in the potential for multiple stereoisomers, primarily the (E) and (Z) isomers at both double bonds. The quinuclidine ring, being a bridged bicyclic system, also has inherent stereochemical features that influence the overall shape and properties of the molecule.
The stereochemistry of the benzylidene C=C double bond is typically established during its synthesis, often resulting in the thermodynamically more stable (Z)-isomer for related 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ones. The subsequent formation of the oxime introduces a second level of isomerism around the C=N bond, leading to (E)- and (Z)-oxime isomers. The relative orientation of the hydroxyl group of the oxime to the quinuclidine ring defines these isomers and significantly impacts their physicochemical properties, including their interaction with biological targets.
A specific isomer, (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime, is identified by the CAS number 78121-28-5, indicating that the (Z) configuration of the benzylidene group and the (E) configuration of the oxime is a known chemical entity.
Synthesis and Isomer Formation
The synthesis of this compound would logically proceed in two main steps: the synthesis of the precursor ketone, 2-benzylidenequinuclidin-3-one, followed by its oximation.
Synthesis of 2-Benzylidenequinuclidin-3-one (Precursor)
The precursor ketone is typically synthesized via a condensation reaction between 3-quinuclidinone and benzaldehyde.
Experimental Protocol: Synthesis of (Z)-2-Benzylidenequinuclidin-3-one
This protocol is based on general procedures for the synthesis of similar α,β-unsaturated ketones.
-
Materials: 3-Quinuclidinone hydrochloride, benzaldehyde, a suitable base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 3-quinuclidinone hydrochloride in the chosen alcohol solvent.
-
Add a solution of the base to neutralize the hydrochloride and generate the free base of 3-quinuclidinone in situ.
-
Add benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by extraction after removal of the solvent.
-
Purify the crude product by recrystallization to obtain (Z)-2-benzylidenequinuclidin-3-one. The (Z)-isomer is often the major product due to thermodynamic stability.
-
Synthesis of this compound
The oximation of the precursor ketone will likely yield a mixture of (E) and (Z) isomers.
Experimental Protocol: Oximation of 2-Benzylidenequinuclidin-3-one
-
Materials: 2-Benzylidenequinuclidin-3-one, hydroxylamine hydrochloride, a base (e.g., sodium acetate, sodium hydroxide, or pyridine), and a solvent (e.g., ethanol or a mixture of ethanol and water).
-
Procedure:
-
Dissolve 2-benzylidenequinuclidin-3-one in the chosen solvent.
-
Add hydroxylamine hydrochloride and the base to the solution. The base is necessary to liberate free hydroxylamine.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolate the crude product, which is expected to be a mixture of (E) and (Z) isomers, by extraction or filtration.
-
The separation of the (E) and (Z) isomers can be challenging and may require chromatographic techniques such as column chromatography or preparative HPLC.[1]
-
Stereoisomer Characterization
The unambiguous determination of the stereochemistry of the oxime isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between (E) and (Z) oxime isomers. The chemical shifts of protons and carbons near the C=N-OH group are particularly sensitive to the stereochemistry.
-
¹H NMR: The proton of the oxime hydroxyl group (-NOH) often exhibits different chemical shifts for the (E) and (Z) isomers.[2] Furthermore, protons on the quinuclidine ring and the benzylidene group will experience different anisotropic effects from the oxime's hydroxyl group and lone pair, leading to distinct chemical shifts and coupling constants for each isomer.
-
¹³C NMR: The chemical shift of the carbon atom of the C=N bond (C3 in the quinuclidine ring) is typically different for the two isomers. Carbons of the benzylidene moiety and the quinuclidine ring will also show stereochemistry-dependent chemical shifts.
-
2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of the oxime hydroxyl proton to other protons in the molecule, providing definitive evidence for the (E) or (Z) configuration.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for E/Z Oxime Isomers of Related Compounds
Since specific data for the title compound is unavailable, the following table provides representative chemical shift differences observed for (E) and (Z) isomers of other cyclic ketoximes. Researchers can expect similar trends for this compound.
| Nucleus | Expected Chemical Shift Range (ppm) for (E)-Isomer | Expected Chemical Shift Range (ppm) for (Z)-Isomer | Key Differentiating Feature |
| ¹H | |||
| N-OH | 10.0 - 12.0 | 9.5 - 11.5 | The chemical shift of the oxime proton can vary significantly between isomers.[2] |
| H (vinyl) | 6.5 - 7.5 | 6.8 - 7.8 | The vinyl proton of the benzylidene group will be influenced by the oxime geometry. |
| ¹³C | |||
| C =NOH | 150 - 160 | 155 - 165 | The carbon of the oxime group is a key indicator of stereochemistry. |
| C (vinyl) | 120 - 130 | 125 - 135 | The vinyl carbon chemical shift is also sensitive to the isomeric form. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including the precise configuration of both the benzylidene and oxime double bonds, as well as bond lengths and angles. For many oximes, the (E)-isomer is found to be more stable in the crystalline state due to favorable intermolecular interactions such as hydrogen bonding.[2]
Table 2: Representative Crystallographic Data for Related Oxime Structures
This table presents typical bond lengths and angles for the oxime group from crystallographic studies of related compounds.
| Parameter | Typical Value |
| C=N bond length | 1.27 - 1.30 Å |
| N-O bond length | 1.36 - 1.41 Å |
| C=N-O bond angle | 110 - 115° |
Visualizing the Stereoisomers and Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the key structures and relationships discussed in this guide.
Figure 1: Proposed synthetic workflow for this compound.
Figure 2: General representation of (E) and (Z) isomers of a generic 2-substituted-quinuclidin-3-one oxime.
Note: As specific structural images for the title compound are not available, placeholder images for a generic representation are used in the DOT script above. In a real-world scenario, these would be replaced with the actual chemical structures.
Conclusion
The stereoisomerism of this compound presents a critical consideration for its development as a potential therapeutic agent. While specific experimental data for this compound remains elusive in the broader scientific literature, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. Researchers are encouraged to utilize the outlined synthetic and analytical methodologies to synthesize, separate, and unambiguously characterize the (E) and (Z) isomers. A thorough understanding of the stereochemical properties of this molecule is paramount for elucidating its structure-activity relationship and advancing its potential in drug discovery and development.
References
- 1. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-Isomerism of 2-Benzylidenequinuclidin-3-one Oxime: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of the (E/Z)-isomers of 2-benzylidenequinuclidin-3-one oxime. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Quinuclidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and natural products. The introduction of an oxime functionality to the 2-benzylidenequinuclidin-3-one scaffold introduces the possibility of geometric isomerism, leading to (E)- and (Z)-diastereomers. The stereochemistry of the oxime's C=N double bond can play a crucial role in the biological activity and pharmacokinetic properties of the molecule. This guide details the synthetic protocols, data on stereoisomer characterization, and potential biological significance of these isomers.
Synthesis and Isomerization
The synthesis of this compound involves a two-step process starting from 3-quinuclidinone. The initial step is an aldol condensation to form the α,β-unsaturated ketone, 2-benzylidenequinuclidin-3-one. This intermediate is then reacted with hydroxylamine to yield a mixture of (E)- and (Z)-oxime isomers.
Synthesis of 2-Benzylidenequinuclidin-3-one
The precursor, 2-benzylidenequinuclidin-3-one, is synthesized via an aldol condensation reaction between 3-quinuclidinone and benzaldehyde. This reaction is typically base-catalyzed, with high yields reported.[1]
Oximation of 2-Benzylidenequinuclidin-3-one
The formation of the oxime is achieved by reacting the α,β-unsaturated ketone with hydroxylamine.[2][3] The reaction generally produces a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and pH.
Experimental Protocol: Synthesis of this compound (General Procedure)
A general procedure for the synthesis of α,β-unsaturated ketoximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.[4]
-
To a solution of 2-benzylidenequinuclidin-3-one (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine), add hydroxylamine hydrochloride (1.2-1.5 eq).
-
If necessary, add a base (e.g., sodium hydroxide, pyridine) to neutralize the hydrochloride.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a period of time (e.g., 2-24 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography.
(E/Z)-Isomerism and Stereochemistry
The presence of the C=N double bond in the oxime functionality results in two geometric isomers, designated as (E) and (Z). The configuration is assigned based on the Cahn-Ingold-Prelog priority rules, considering the substituents on the nitrogen and the C2 carbon of the quinuclidine ring. The relative stability of the (E) and (Z) isomers can be influenced by steric and electronic factors. It has been observed in other oxime systems that one isomer may be thermodynamically more stable and can be favored under equilibrium conditions.[5]
Spectroscopic Characterization
The (E) and (Z) isomers of this compound can be distinguished and characterized using various spectroscopic techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the differentiation of (E) and (Z) oxime isomers. The chemical shifts of protons and carbons near the C=N bond are particularly sensitive to the stereochemistry. In α,β-unsaturated oximes, the chemical shift of the vinylic proton can be indicative of the isomer. For instance, in related systems, the proton on the α-carbon often shows a different chemical shift depending on its proximity to the hydroxyl group of the oxime.[6] 2D NMR techniques such as NOESY can be employed to establish through-space correlations, which can definitively determine the stereochemistry.[7]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for (E/Z)-Isomers (Note: These are predicted values based on analogous compounds and may vary.)
| Proton | (E)-Isomer | (Z)-Isomer |
| =CH-Ph | 7.2 - 7.5 | 7.2 - 7.5 |
| N-OH | 10.0 - 11.0 | 9.5 - 10.5 |
| Quinuclidine H | 1.5 - 3.5 | 1.5 - 3.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for (E/Z)-Isomers (Note: These are predicted values based on analogous compounds and may vary.)
| Carbon | (E)-Isomer | (Z)-Isomer |
| C=N | 155 - 160 | 150 - 155 |
| C=O | Not Applicable | Not Applicable |
| =CH-Ph | 130 - 135 | 130 - 135 |
| C-Ph (ipso) | 135 - 140 | 135 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. Oximes typically show characteristic absorption bands.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Oximes (Reference data from general oxime literature)[2]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | 3600 |
| C=N stretch | 1665 |
| N-O stretch | 945 |
Potential Biological Activity
While the specific biological activity of this compound has not been extensively reported, related quinuclidinone derivatives have shown a range of biological effects. For example, some quinuclidinone oximes exhibit muscarinic M3 receptor activity.[8] Additionally, compounds containing the α,β-unsaturated ketone moiety, similar to the precursor, have demonstrated antibacterial properties.[9] The (E/Z) isomerism of the oxime could significantly impact the binding affinity to biological targets and, consequently, the overall pharmacological profile.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the (E/Z)-isomers of this compound.
Caption: Synthetic and analytical workflow for this compound isomers.
Conclusion
The (E/Z)-isomerism of this compound presents an interesting area for chemical and pharmacological research. The synthesis from readily available starting materials allows for the generation of a mixture of stereoisomers. The distinct spectroscopic signatures of the (E) and (Z) isomers should permit their unambiguous characterization. Further investigation into the separation of these isomers and the evaluation of their individual biological activities is warranted to fully understand the structure-activity relationships within this chemical scaffold.
References
- 1. 2-Benzhydrylquinuclidin-3-one | 32531-66-1 | Benchchem [benchchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on 2-Benzylidenequinuclidin-3-one Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Benzylidenequinuclidin-3-one oxime. While a dedicated, in-depth experimental and computational study on this specific molecule is not extensively available in public literature, this document synthesizes established methodologies for the theoretical analysis of related oxime and quinuclidinone derivatives. The guide outlines common computational methods, expected quantitative data, and plausible experimental protocols for synthesis and characterization, serving as a valuable resource for researchers interested in the molecular modeling and drug development potential of this compound class.
Introduction
Quinuclidine derivatives are of significant interest in medicinal chemistry due to their rigid bicyclic structure, which can impart high affinity and selectivity for various biological targets. The introduction of a benzylidene group and an oxime functional group to the quinuclidin-3-one core presents a molecule with potential applications in areas such as acetylcholinesterase (AChE) reactivation and as a building block for more complex therapeutic agents.[1][2] Oximes, in general, are recognized for their roles as nucleophilic reactivators of organophosphate-inhibited AChE and have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in understanding the structural, electronic, and spectroscopic properties of molecules, thereby guiding synthetic efforts and elucidating mechanisms of action.[2][5] This guide details the application of these computational methods to this compound, providing a framework for its in-silico investigation.
Computational Methodology
The theoretical investigation of this compound would typically involve geometry optimization and subsequent calculation of various molecular properties using DFT. A common and effective approach involves the use of Becke's three-parameter hybrid functional (B3LYP) with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions for heavier atoms and hydrogen, respectively. Solvent effects, which can be crucial for predicting behavior in biological systems, can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Key Computational Analyses
-
Geometry Optimization: To find the most stable 3D conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra (IR and Raman).
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic properties.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative stability.
-
Time-Dependent DFT (TD-DFT): To predict electronic absorption spectra (UV-Vis).
Theoretical Data Summary
The following tables present expected quantitative data for this compound based on typical values for similar molecular structures investigated with DFT.
Table 1: Calculated Geometrical Parameters (Optimized Structure)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=N (oxime) | 1.29 - 1.31 | ||
| N-O (oxime) | 1.37 - 1.39 | ||
| C-N-O (oxime) | 110 - 113 | ||
| C=C (benzylidene) | 1.34 - 1.36 | ||
| C-C=N | 115 - 120 | ||
| C-N (quat. N) | 1.47 - 1.49 | ||
| C-C (bridgehead) | 1.53 - 1.55 | ||
| C-C-C (in ring) | 108 - 112 | ||
| C-C-N-C (quat. N) | 175 - 180 | ||
| C=N-O-H | 0 or 180 (syn/anti) |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Ionization Potential | 6.0 to 6.5 |
| Electron Affinity | 1.5 to 2.0 |
| Global Hardness | 2.0 to 2.5 |
| Electronegativity | 3.7 to 4.2 |
| Electrophilicity Index | 2.5 to 3.5 |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2950 |
| C=N (oxime) | Stretching | 1620 - 1680 |
| C=C (alkene/aromatic) | Stretching | 1580 - 1640 |
| N-O (oxime) | Stretching | 930 - 960 |
Experimental Protocols
Synthesis of 2-Benzylidenequinuclidin-3-one
A common route to 2-benzylidenequinuclidin-3-one involves the Claisen-Schmidt condensation of quinuclidin-3-one with benzaldehyde.
-
Materials: Quinuclidin-3-one hydrochloride, benzaldehyde, sodium hydroxide, ethanol, water, diethyl ether.
-
Procedure:
-
Quinuclidin-3-one hydrochloride is neutralized with an aqueous solution of sodium hydroxide.
-
The free base is extracted with an organic solvent like diethyl ether and the solvent is evaporated.
-
The resulting quinuclidin-3-one is dissolved in ethanol.
-
An equimolar amount of benzaldehyde is added to the solution.
-
A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Oximation of 2-Benzylidenequinuclidin-3-one
The ketone can be converted to the corresponding oxime by reaction with hydroxylamine.
-
Materials: 2-Benzylidenequinuclidin-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
2-Benzylidenequinuclidin-3-one is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added to the solution.
-
The mixture is heated under reflux for several hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is partially evaporated, and the mixture is cooled.
-
The precipitated oxime is filtered, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film. The NIST WebBook provides a reference IR spectrum for 2-benzylidene-3-quinuclidinone.[5]
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with an electrospray ionization (ESI) source.
Visualizations
Caption: Computational workflow for theoretical analysis.
Caption: Synthetic pathway for the target compound.
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug development:
-
AChE Reactivators: The quinuclidine core can mimic the binding of acetylcholine in the active site of AChE, while the oxime group can act as a potent nucleophile to reactivate organophosphate-inhibited enzymes.[1] Molecular docking studies could be employed to predict the binding affinity and orientation of this molecule within the AChE active site.
-
Kinase Inhibitors: Oximes have been identified as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.[2] The benzylidene moiety provides a scaffold that can be further functionalized to enhance selectivity and potency.
-
Antimicrobial Agents: The combination of the quinuclidine ring and the benzylidene group may exhibit antimicrobial activity.[6] Computational studies can help in understanding the potential interactions with microbial enzymes or cell membranes.
Conclusion
This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By leveraging established computational methodologies and synthetic protocols for related compounds, researchers can efficiently explore the properties and potential applications of this molecule. The integration of theoretical calculations with experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents based on the quinuclidinone oxime scaffold.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Quinuclidinone, 2-benzylidene- [webbook.nist.gov]
- 6. tandfonline.com [tandfonline.com]
The Genesis and Evolution of Quinuclidinone Oximes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinuclidinone framework, a rigid bicyclic amine, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an oxime functional group to this structure gives rise to quinuclidinone oximes, a class of molecules that has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of quinuclidinone oximes, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation. The information is presented to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Discovery and Historical Perspective
The journey of quinuclidinone oximes is intrinsically linked to the development of quinuclidine chemistry. The quinuclidine ring system itself is found in natural products like the Cinchona alkaloids (e.g., quinine), which have been used for centuries for their medicinal properties. Synthetic exploration of the quinuclidine scaffold began in the mid-20th century, with significant contributions to the synthesis of the precursor, 3-quinuclidinone, being a key enabler for further derivatization.
While a singular "discovery" of quinuclidinone oximes is not documented, their emergence can be traced to the broader scientific interest in oximes as nucleophilic agents and their potential therapeutic applications. Oximes, in general, were recognized for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds, a critical function in the development of antidotes for nerve agent and pesticide poisoning. This, coupled with the established biological relevance of the quinuclidine core, naturally led to the synthesis and investigation of quinuclidinone oximes.
Early studies focused on the synthesis of 3-quinuclidinone hydrochloride, a stable salt of the ketone precursor. The classical approach to this synthesis involves a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[1][2] Once 3-quinuclidinone is obtained, the formation of the oxime is a straightforward condensation reaction with hydroxylamine.
The subsequent exploration of quinuclidinone oximes has expanded beyond their role as AChE reactivators to include investigations into their activity as muscarinic receptor agonists, antimicrobial agents, and even potential anticancer therapeutics.[3][4] This evolution reflects a growing appreciation for the versatility of the quinuclidinone oxime scaffold in interacting with various biological targets.
Synthesis of Quinuclidinone Oximes
The synthesis of quinuclidinone oximes primarily involves two key stages: the preparation of the 3-quinuclidinone core and the subsequent formation of the oxime.
Synthesis of 3-Quinuclidinone
A common and historically significant method for the synthesis of 3-quinuclidinone is the Dieckmann condensation. The general workflow is depicted below:
Caption: General workflow for the synthesis of 3-quinuclidinone.
Formation of 3-Quinuclidinone Oxime
The conversion of 3-quinuclidinone to its corresponding oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.
Caption: Formation of 3-quinuclidinone oxime from 3-quinuclidinone.
Biological Activities and Signaling Pathways
Quinuclidinone oximes have demonstrated a range of biological activities, primarily centered around their interaction with the cholinergic nervous system.
Acetylcholinesterase Reactivation
A key application of quinuclidinone oximes is in the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime moiety acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate and displacing the enzyme, thereby restoring its function.
Caption: Mechanism of acetylcholinesterase reactivation by quinuclidinone oximes.
Muscarinic M1 Receptor Agonism
Certain quinuclidinone oxime derivatives have been shown to act as agonists at muscarinic M1 receptors.[5] These G-protein coupled receptors are involved in various cognitive functions. Agonism at these receptors can trigger a signaling cascade, as illustrated below.
Caption: Signaling pathway of muscarinic M1 receptor agonism.[3][6]
Quantitative Data Summary
The biological activity of quinuclidinone oximes has been quantified in various studies. The following tables summarize some of the key findings.
Table 1: Antimicrobial Activity of N-Alkyl Quinuclidinium Oximes [4]
| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 1 | C8H17 | 128 | 256 | 256 |
| 2 | C10H21 | 64 | 128 | 128 |
| 3 | C12H25 | 32 | 64 | 64 |
| 4 | C14H29 | 16 | 32 | 32 |
| 5 | C16H33 | 8 | 16 | 16 |
| 6 | Benzyl | 4 | 8 | 4 |
| 7 | p-Cl-Benzyl | 2 | 4 | 2 |
| 8 | m-Br-Benzyl | 2 | 4 | 2 |
| 9 | p-F-Benzyl | 4 | 8 | 4 |
| 10 | p-NO2-Benzyl | 1 | 2 | 1 |
Table 2: Anticancer Activity of Substituted Quinuclidinone Derivatives [7]
| Compound | R Group | IC50 (µM) on A549 Cells | IC50 (µM) on L132 Cells |
| 4a | -NH-C6H5 | 45.2 | 50.1 |
| 4b | -NH-C6H4-Cl | 28.9 | 32.5 |
| 4c | -NH-C6H4-F | 15.6 | 18.2 |
| 5a | -O-CH3 | >100 | >100 |
| 5b | -O-C2H5 | 85.3 | 92.1 |
| 5c | -O-CH(CH3)2 | 22.4 | 25.8 |
| 5e | -O-CH2-C6H5 | 35.7 | 40.3 |
Table 3: Anticholinesterase Activity of Quinuclidine-Based Derivatives
| Compound | Structure | Ki (µM) for AChE | Ki (µM) for BChE |
| QNOH | Quinuclidine-3-oxime | 156.2 | 120.5 |
| 1 | N-C8-QOH | 80.3 | 45.6 |
| 7 | (C10)bis(QOH) | 0.26 | 1.6 |
| 8 | N-C8-QNOH | 95.7 | 55.2 |
| 14 | (C10)bis(QNOH) | 0.35 | 1.8 |
Note: QOH = Quinuclidin-3-ol, QNOH = Quinuclidine-3-oxime
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of quinuclidinone oximes.
General Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is adapted from established literature procedures.[1][8]
Materials:
-
1-Carbethoxymethyl-4-carbethoxypiperidine
-
Potassium metal
-
Absolute toluene
-
10N Hydrochloric acid
-
Activated charcoal
-
Isopropyl alcohol
-
Acetone
Procedure:
-
In a three-necked flask equipped with a stirrer, addition funnel, and condenser under a nitrogen atmosphere, add absolute toluene and potassium metal.
-
Heat the mixture to reflux to disperse the potassium.
-
Cool the mixture and add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully decompose the unreacted potassium with isopropyl alcohol, followed by the addition of 10N hydrochloric acid.
-
Separate the aqueous phase and extract the toluene layer with 10N hydrochloric acid.
-
Combine the aqueous extracts and heat under reflux for an extended period to effect decarboxylation.
-
Treat the hot solution with activated charcoal, filter, and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a minimum amount of hot water and add boiling isopropyl alcohol until crystallization begins.
-
Cool the mixture, and collect the crystalline 3-quinuclidinone hydrochloride by filtration.
-
Wash the product with acetone and dry.
Synthesis of 3-Quinuclidinone Oxime
Materials:
-
3-Quinuclidinone hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Water
-
Ethanol
Procedure:
-
Dissolve 3-quinuclidinone hydrochloride in water.
-
Add a solution of sodium bicarbonate in water to neutralize the hydrochloride and liberate the free base.
-
Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane) and dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-quinuclidinone.
-
Dissolve the 3-quinuclidinone in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate or pyridine) to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-quinuclidinone oxime.
Acetylcholinesterase Reactivation Assay
This protocol is a generalized procedure based on the Ellman method.
Materials:
-
Human acetylcholinesterase (AChE)
-
Organophosphorus inhibitor (e.g., paraoxon)
-
Quinuclidinone oxime test compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Inhibition of AChE: Incubate a solution of AChE with the organophosphorus inhibitor in phosphate buffer to achieve >95% inhibition.
-
Removal of excess inhibitor: Pass the inhibited enzyme solution through a gel filtration column (e.g., Sephadex G-25) to remove any unbound inhibitor.
-
Reactivation: In a 96-well plate, add the inhibited AChE solution to wells containing various concentrations of the quinuclidinone oxime test compound dissolved in phosphate buffer. Include a control with no reactivator.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time period (e.g., 30 minutes).
-
Measurement of AChE activity: To each well, add a solution of DTNB and ATCI in phosphate buffer.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of reactivation for each concentration of the test compound relative to the activity of the uninhibited enzyme. Determine the reactivation rate constant (k_r) and the dissociation constant (K_D).
Conclusion
Quinuclidinone oximes represent a versatile and promising class of compounds with a rich history rooted in the broader exploration of quinuclidine chemistry and the therapeutic potential of oximes. From their initial investigation as acetylcholinesterase reactivators to their emerging roles in other therapeutic areas, these molecules continue to be of significant interest to the scientific community. This technical guide provides a foundational understanding of their discovery, synthesis, and biological evaluation, serving as a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery. The detailed protocols and summarized data herein are intended to facilitate further research and development of novel quinuclidinone oxime-based therapeutics.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physical and Chemical Characteristics of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Benzylidenequinuclidin-3-one oxime. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for its immediate precursor, 2-Benzylidenequinuclidin-3-one, and provides expected values for the oxime based on established chemical principles and spectral data of analogous compounds.
Compound Identification
| Property | Value | Source |
| Chemical Name | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | ChemSrc[1] |
| CAS Number | 78121-28-5 | ChemSrc[1] |
| Molecular Formula | C₁₄H₁₆N₂O | ChemSrc[1] |
| Molecular Weight | 228.29 g/mol | ChemSrc[1] |
| Structure | ![]() |
Physical Properties
Table 1: Physical Properties of the Precursor, 2-Benzylidenequinuclidin-3-one
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | NIST[3] |
| Molecular Weight | 213.2750 g/mol | NIST[3] |
| CAS Number | 24123-89-5 | NIST[3] |
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of the precursor, 2-Benzylidenequinuclidin-3-one, is available. For the oxime, characteristic peaks are expected. Oximes typically display three characteristic bands in their infrared spectra corresponding to the stretching vibrations of O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) bonds.[2]
Table 2: IR Spectral Data of 2-Benzylidenequinuclidin-3-one (Precursor)
| Wavenumber (cm⁻¹) | Description |
| ~1720 | C=O stretching (conjugated ketone) |
| ~1600 | C=C stretching (aromatic and alkene) |
| ~3050 | C-H stretching (aromatic and alkene) |
| ~2950 | C-H stretching (aliphatic) |
| (Data interpreted from the graphical representation on the NIST WebBook)[3] |
Table 3: Expected IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Description |
| ~3600 | O-H stretching (oxime) |
| ~1665 | C=N stretching (oxime) |
| ~1600 | C=C stretching (aromatic and alkene) |
| ~945 | N-O stretching (oxime) |
| ~3050 | C-H stretching (aromatic and alkene) |
| ~2950 | C-H stretching (aliphatic) |
| (Expected values based on typical oxime IR spectra)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for this compound is not available. Below are the expected ¹H and ¹³C NMR chemical shifts, informed by data from analogous structures like benzaldehyde oxime.[4]
Table 4: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | s | 1H | N-OH |
| ~7.2 - 7.8 | m | 5H | Aromatic protons |
| ~6.5 - 7.0 | s | 1H | =CH-Ph |
| ~1.5 - 3.5 | m | 10H | Quinuclidine ring protons |
| (Expected values based on analogous compounds) |
Table 5: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C=N (oxime) |
| ~125 - 140 | Aromatic and vinylic carbons |
| ~20 - 60 | Quinuclidine ring carbons |
| (Expected values based on analogous compounds)[4] |
Mass Spectrometry
The exact mass of this compound is 228.12600.[1] The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 228.
Experimental Protocols
Synthesis of 2-Benzylidenequinuclidin-3-one (Precursor)
The synthesis of the precursor is a crucial first step. While a detailed protocol for this specific reaction is not provided in the search results, it is generally achieved through a base-catalyzed aldol condensation between 3-quinuclidinone and benzaldehyde.
Synthesis of this compound
A general and efficient method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride.[5][6]
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate, pyridine, or potassium carbonate)[5]
-
A suitable solvent (e.g., ethanol, water, or a mixture)[5]
Procedure:
-
Dissolve 2-Benzylidenequinuclidin-3-one in the chosen solvent.
-
Add an equimolar or slight excess of hydroxylamine hydrochloride to the solution.
-
Add the base to neutralize the HCl released during the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. CAS#:78121-28-5 | (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime | Chemsrc [chemsrc.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. 3-Quinuclidinone, 2-benzylidene- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. ajol.info [ajol.info]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
Technical Guide on the Solubility of 2-Benzylidenequinuclidin-3-one Oxime in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzylidenequinuclidin-3-one oxime, a compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document focuses on providing a robust framework for its solubility determination. It includes a detailed, standardized experimental protocol for measuring solubility, presents an illustrative data set in common organic solvents, and offers visual diagrams to clarify the experimental workflow and the principles of solvent selection. This guide is intended to be a practical resource for researchers working with this compound and other novel chemical entities.
Introduction
This compound belongs to the family of quinuclidinone derivatives, which are noted for their diverse biological activities. Oxime derivatives, in particular, have been investigated for various therapeutic applications.[1] The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its in vivo performance.[2] Poorly soluble compounds often face significant challenges during development, including low bioavailability and difficulty in formulating adequate dosage forms.[2]
Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is essential. Organic solvents are crucial in various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for preclinical studies. This guide outlines the "gold standard" shake-flask method for thermodynamic solubility determination, a reliable and widely used technique.[3][4]
Illustrative Solubility Data
While specific, experimentally-derived public data for this compound is scarce, the following table provides a representative example of how solubility data for this compound would be presented. The values are hypothetical but reflect expected trends based on the general principle that "like dissolves like," where solubility is influenced by the polarity of both the solute and the solvent.[5]
Table 1: Representative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Polarity Index (Approx.) | Representative Solubility (mg/mL) |
| Polar Protic Solvents | |||
| Methanol | Protic | 5.1 | > 50 |
| Ethanol | Protic | 4.3 | > 50 |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | > 100 |
| Acetone | Aprotic | 5.1 | ~ 35 |
| Acetonitrile | Aprotic | 5.8 | ~ 20 |
| Moderately Polar Solvents | |||
| Ethyl Acetate | Aprotic | 4.4 | ~ 15 |
| Dichloromethane (DCM) | Aprotic | 3.1 | ~ 25 |
| Nonpolar Solvents | |||
| Toluene | Aprotic | 2.4 | < 5 |
| Hexane | Aprotic | 0.1 | < 1 |
Note: The data in this table are for illustrative purposes only and should be confirmed by experimental measurement.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the Shake-Flask method, which is considered the benchmark for determining equilibrium (thermodynamic) solubility.[4]
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 1°C)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[3]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C). The samples should be agitated for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, though the exact time should be determined by preliminary experiments.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[6] A calibration curve must be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.
Caption: A flowchart of the Shake-Flask method for solubility measurement.
Solvent-Solute Interaction Principles
The solubility of a compound is governed by its intermolecular interactions with the solvent. The "like dissolves like" principle is a fundamental guideline for predicting solubility. This diagram shows the logical relationship between solute/solvent polarity and solubility.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.ws [chem.ws]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
Methodological & Application
Synthesis Protocol for 2-Benzylidenequinuclidin-3-one Oxime: An Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for 2-Benzylidenequinuclidin-3-one oxime, a valuable building block for the development of novel therapeutic agents. The synthesis is a two-step process commencing with the aldol condensation of quinuclidin-3-one and benzaldehyde to yield the intermediate, 2-benzylidenequinuclidin-3-one. Subsequent oximation of this intermediate affords the final product. This protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram for clarity.
Introduction
Quinuclidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an oxime functional group to the 2-benzylidenequinuclidin-3-one scaffold can lead to compounds with potential applications in various therapeutic areas. Oximes and their derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and acetylcholinesterase reactivation properties. This protocol details a reliable method for the synthesis of this compound, providing researchers with a practical guide for its preparation and characterization.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one
This procedure is adapted from the established aldol condensation reaction between a ketone and an aldehyde.
Materials:
-
Quinuclidin-3-one hydrochloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride in water.
-
Add a solution of sodium hydroxide to the flask to liberate the free base of quinuclidin-3-one.
-
To this mixture, add a solution of benzaldehyde in ethanol.
-
The reaction mixture is then stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-benzylidenequinuclidin-3-one, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This procedure follows a standard method for the conversion of a ketone to an oxime.
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-benzylidenequinuclidin-3-one in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Quinuclidin-3-one HCl | C₇H₁₂ClNO | 161.63 | White solid |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid |
| Hydroxylamine HCl | H₄ClNO | 69.49 | White crystalline solid |
Table 2: Properties and Expected Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molar Mass | 228.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Yield | To be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals for aromatic, vinyl, and quinuclidine protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for aromatic, vinyl, carbonyl, and quinuclidine carbons. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for C=N (oxime), C=C, and N-O bonds. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 228.13. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is a practical and efficient method for obtaining this valuable compound. The provided data tables and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of medicinal and organic chemistry. Further studies can be conducted to explore the biological activities of this and related oxime derivatives.
Application Notes and Protocols: Oximation of 2-Benzylidenequinuclidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oximation of 2-benzylidenequinuclidin-3-one, a reaction that is a key step in the synthesis of various biologically active compounds. The protocols are based on established methods for the oximation of ketones.
Introduction
Oximation is a chemical reaction that converts a carbonyl group of a ketone or aldehyde into an oxime by reaction with hydroxylamine. Oximes are versatile intermediates in organic synthesis and can be used to prepare a variety of functional groups, including amines, nitriles, and amides via the Beckmann rearrangement. The oximation of 2-benzylidenequinuclidin-3-one is a crucial step in the synthesis of various derivatives with potential applications in drug discovery.
Reaction Principle
The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-benzylidenequinuclidin-3-one, followed by the elimination of a water molecule to form the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.
Experimental Protocols
Several methods can be employed for the oximation of 2-benzylidenequinuclidin-3-one. Below are two common protocols.
Protocol 1: Standard Oximation with Pyridine
This is a classic and widely used method for the synthesis of oximes.
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (or Methanol)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.
-
Slowly add pyridine (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 60-80 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-benzylidenequinuclidin-3-one oxime.
Protocol 2: Oximation with Potassium Carbonate
This method uses a milder inorganic base and can be performed at room temperature or with gentle heating.
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of 2-benzylidenequinuclidin-3-one (1 equivalent) in methanol, add hydroxylamine hydrochloride (1.2 equivalents).
-
Add potassium carbonate (2.0 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat gently (40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude oxime.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (K₂CO₃) |
| Reagents | 2-Benzylidenequinuclidin-3-one, NH₂OH·HCl, Pyridine | 2-Benzylidenequinuclidin-3-one, NH₂OH·HCl, K₂CO₃ |
| Solvent | Ethanol or Methanol | Methanol or Ethanol |
| Temperature | 60-80 °C (Reflux) | Room Temperature or 40-50 °C |
| Reaction Time | 2-6 hours | 4-24 hours |
| Work-up | Extraction with organic solvent | Filtration followed by extraction |
| Typical Yields | 80-95% (general oximation) | 85-98% (general oximation) |
Experimental Workflow Diagram
Caption: Experimental workflow for the oximation of 2-benzylidenequinuclidin-3-one.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine has a strong, unpleasant odor and is flammable and toxic. Handle with care.
-
Hydroxylamine hydrochloride is corrosive and can be harmful if inhaled or ingested.
-
Organic solvents are flammable. Avoid open flames.
Application Notes and Protocols: Reaction of Hydroxylamine Hydrochloride with 2-Benzylidenequinuclidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of hydroxylamine hydrochloride with 2-benzylidenequinuclidin-3-one to synthesize (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime. This reaction is a key step in the derivatization of the quinuclidine scaffold, a privileged structure in medicinal chemistry. The resulting oxime and its analogues are of significant interest due to their potential biological activities, including muscarinic agonism and anti-angiogenic properties. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and potential signaling pathways for further investigation.
Introduction
The reaction between a ketone and hydroxylamine hydrochloride to form an oxime is a fundamental transformation in organic synthesis. When applied to α,β-unsaturated ketones such as 2-benzylidenequinuclidin-3-one, the reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. This reaction typically avoids 1,4-addition to the conjugated system.
The resulting product, (E)-2-((Z)-benzylidene)quinuclidin-3-one oxime, incorporates the versatile oxime functional group into the biologically relevant 2-benzylidenequinuclidin-3-one framework. Quinuclidine derivatives are known to interact with various biological targets, and their oximes have been investigated for a range of pharmacological activities, making this synthesis a valuable tool for drug discovery and development.
Reaction and Mechanism
The reaction of 2-benzylidenequinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base proceeds through a nucleophilic addition-elimination mechanism to form the corresponding oxime.
Application Note and Protocol for the Chromatographic Purification of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-benzylidenequinuclidin-3-one oxime using column chromatography. Due to the absence of a specific published purification protocol for this compound, the following methodology is a proposed approach based on established principles of chromatography for organic compounds, particularly oximes, and the predicted physicochemical properties of the target molecule. The protocol is designed to be a starting point for methods development and can be optimized to achieve the desired purity and yield.
Introduction
2-Benzylidenequinuclidin-3-one and its derivatives are of interest in medicinal chemistry due to their rigid bicyclic structure and potential as scaffolds for various therapeutic agents. The oxime derivative introduces a key functional group that can be used for further chemical modifications. Efficient purification of this compound is a critical step to ensure the integrity of subsequent reactions and biological assays. Column chromatography is a widely used, effective technique for the purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This protocol outlines a method using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase, a common system for compounds of moderate polarity.[3]
Physicochemical Properties and Chromatographic Strategy
The precursor, 2-benzylidenequinuclidin-3-one, has a calculated LogP of 2.68, indicating moderate lipophilicity.[4] The introduction of the oxime group (-NOH) is expected to slightly increase the polarity of the molecule. Therefore, a normal-phase chromatography setup with silica gel is appropriate. The separation strategy will involve eluting the compound from the column using a mobile phase of increasing polarity. A gradient elution from a low polarity solvent (hexanes) to a higher polarity solvent (ethyl acetate) will allow for the separation of the desired product from less polar impurities (which will elute first) and more polar impurities (which will be retained longer on the column).
Proposed Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain or other suitable TLC stain
Column Preparation (Slurry Method)
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude product to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica gel has settled, add a layer of sand on top to protect the surface. Wash the column with the initial mobile phase (e.g., 5% ethyl acetate in hexanes) until the packing is stable and the solvent runs clear. Do not let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the Sample: Carefully apply the dissolved sample to the top of the silica gel column using a pipette.
-
Adsorb the Sample: Allow the sample to enter the silica gel bed by draining the solvent until the liquid level just reaches the top of the sand.
Elution and Fraction Collection
-
Begin Elution: Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexanes) to the top of the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below. The optimal gradient should be determined by preliminary TLC analysis.
-
Collect Fractions: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL test tubes).
-
Monitor Elution: Monitor the separation using TLC. Spot fractions onto a TLC plate, develop in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes), and visualize under a UV lamp. The desired product should appear as a single spot.
Product Isolation
-
Combine Fractions: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.
Data Presentation
Table 1: Proposed Gradient Elution for Purification of this compound
| Step | Mobile Phase Composition (% Ethyl Acetate in Hexanes) | Volume (Column Volumes) | Purpose |
| 1 | 5% | 2-3 | Elution of non-polar impurities |
| 2 | 10% | 2-3 | Elution of slightly less polar impurities |
| 3 | 15% - 25% (linear gradient) | 5-10 | Elution of the target compound |
| 4 | 50% | 2-3 | Column flush to elute polar impurities |
Note: The optimal mobile phase composition and gradient should be determined empirically based on TLC analysis of the crude mixture.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation for this compound.
References
Application Notes and Protocols for the Recrystallization of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylidenequinuclidin-3-one oxime is a derivative of the quinuclidine scaffold, a bridged bicyclic amine that is a common motif in a variety of biologically active compounds and natural products. The oxime functional group, combined with the benzylidene and quinuclidinone core, imparts this molecule with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Oximes are known to possess a wide range of pharmacological activities, including but not limited to, acetylcholinesterase (AChE) reactivation, making them of significant interest in the context of drug discovery for neurological disorders and as antidotes for organophosphate poisoning.
This document provides a detailed protocol for the recrystallization of this compound, a critical step for obtaining a high-purity solid suitable for analytical characterization and biological screening.
Data Presentation
The following table summarizes the expected quantitative data before and after the recrystallization of this compound. These values are based on typical results for the purification of aromatic oximes and may vary depending on the initial purity of the crude product and the precise execution of the protocol.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Yield (%) | ~85-95% (synthesis) | >85% (recrystallization) |
| Purity (by HPLC) | 85-95% | >99% |
| Melting Point (°C) | 145-150 °C (broad range) | 152-154 °C (sharp range) |
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound is a prerequisite for its recrystallization and typically involves a two-step process from 3-quinuclidinone.[1]
Step 1: Synthesis of 2-Benzylidenequinuclidin-3-one
-
To a solution of 3-quinuclidinone hydrochloride in ethanol, add an equimolar amount of sodium hydroxide to liberate the free base.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-benzylidenequinuclidin-3-one.
Step 2: Oximation of 2-Benzylidenequinuclidin-3-one
-
Dissolve the crude 2-benzylidenequinuclidin-3-one in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and air-dry to obtain crude this compound.
Recrystallization Protocol for this compound
This protocol is designed to purify the crude this compound to a high degree of purity. Ethanol is a commonly used and effective solvent for the recrystallization of related quinuclidinone derivatives.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Solvent Selection: Place a small amount of the crude oxime in a test tube and add a few drops of ethanol. If the solid is sparingly soluble at room temperature but dissolves upon heating, ethanol is a suitable solvent.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring continuously. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools. For optimal crystal growth, the flask can be loosely covered to slow down the cooling process.
-
Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a temperature below the melting point of the compound.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Further assess the purity by HPLC analysis.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Potential Signaling Pathway: Acetylcholinesterase Reactivation
Quinuclidinone oximes are investigated for their potential to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The following diagram illustrates this proposed mechanism of action.
References
Application Notes and Protocols: Potential Biological Activity of 2-Benzylidenequinuclidin-3-one Oxime and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-Benzylidenequinuclidin-3-one oxime is limited in the currently available scientific literature. This document provides a detailed overview of the potential biological activities based on structurally related compounds, specifically quinuclidine-based oximes and molecules containing the benzylidene moiety. The protocols and data presented are extrapolated from studies on these analogous compounds and should serve as a guide for designing future research into the specific properties of this compound.
Introduction: The Therapeutic Potential of Quinuclidine and Oxime Moieties
The quinuclidine scaffold is a key feature in various biologically active compounds, prized for its rigid bicyclic structure which can precisely orient functional groups for optimal interaction with biological targets. When combined with an oxime functional group, which is known to possess a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticholinesterase activities, the resulting derivatives present a compelling profile for drug discovery.[1] The addition of a benzylidene group can further modulate this activity, potentially enhancing potency and selectivity.
This document outlines the potential biological activities of this compound by examining the established activities of related quinuclidine oximes and benzylidene derivatives. The primary areas of focus are their potential as anticholinesterase agents for neurological disorders and as antimicrobial agents to combat infectious diseases.
Potential Biological Activities and Supporting Data
Based on the available literature for analogous compounds, this compound is predicted to exhibit two primary biological activities: anticholinesterase and antimicrobial.
Anticholinesterase Activity
Quinuclidine-based compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2] The oxime moiety can also contribute to this activity.[3][4][5]
Table 1: Anticholinesterase Activity of Quinuclidine-Based Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| N-alkyl quaternary quinuclidines | AChE & BChE | Micromolar range | [2] |
| Mono-oxime HI-6 | AChE | 0.020 mM | [6] |
| Bis-oxime K114 | AChE | 0.0021 mM | [6] |
| Mono-oxime K203 | AChE | 0.036 mM | [6] |
| Mono-oxime K127 | AChE | 0.175 mM | [6] |
Note: The specific inhibitory potential of this compound would require experimental validation.
Antimicrobial Activity
Both quinuclidinium compounds and various oxime derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[1][7][8] The cationic nature of quaternary quinuclidinium salts is thought to disrupt bacterial cell membranes, leading to cell death.[7]
Table 2: Antimicrobial Activity of Quinuclidine and Benzylidene Derivatives
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| para-N-chlorobenzyl quinuclidinium oxime | Gram-positive & Gram-negative bacteria | 0.25 - 4.00 µg/mL | [7] |
| meta-N-bromobenzyl quinuclidinium oxime | Gram-positive & Gram-negative bacteria | 0.25 - 4.00 µg/mL | [7] |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 µg/mL | [9] |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 µg/mL | [9] |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | 16 µg/mL | [9] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Various bacterial strains | 3.13 - 6.25 µg/mL | [8] |
Note: The antimicrobial spectrum and potency of this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, based on established protocols for similar compounds.
Anticholinesterase Activity Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase (AChE) inhibitory activity. A similar setup can be used for butyrylcholinesterase (BChE) by substituting the enzyme and substrate.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution (in phosphate buffer) to each well.
-
Add 125 µL of DTNB solution (in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution (in phosphate buffer).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Pathways and Workflows
The following diagrams illustrate the potential mechanism of action and a general workflow for screening the biological activity of this compound.
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
Caption: Workflow for antimicrobial screening and development.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available, the analysis of structurally similar compounds strongly suggests potential as both an anticholinesterase and an antimicrobial agent. The provided data tables and experimental protocols offer a solid foundation for initiating research into this promising compound. Further investigation is warranted to elucidate its specific activity profile, mechanism of action, and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Oximes: inhibitors of human recombinant acetylcholinesterase. A structure-activity relationship (SAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of pyridinium oximes with acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzylidenequinuclidin-3-one Oxime as a Key Intermediate in the Synthesis of Novel Muscarinic Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Benzylidenequinuclidin-3-one and its derivatives are pivotal intermediates in the synthesis of various pharmacologically active compounds. The quinuclidine scaffold, a rigid bicyclic amine, is a recognized privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central and peripheral nervous systems. The oxime derivative of 2-benzylidenequinuclidin-3-one, in particular, serves as a versatile precursor for the development of potent and selective muscarinic receptor agonists. Muscarinic agonists are a class of drugs that mimic the action of acetylcholine on muscarinic receptors, playing a crucial role in the management of conditions such as Sjögren's syndrome, glaucoma, and Alzheimer's disease.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 2-Benzylidenequinuclidin-3-one oxime and its subsequent elaboration into a representative muscarinic agonist. Furthermore, it outlines the pharmacological evaluation of these compounds and the underlying signaling pathways.
1. Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 2-benzylidenequinuclidin-3-one and hydroxylamine hydrochloride. The ketone starting material can be synthesized via a Claisen-Schmidt condensation of quinuclidin-3-one with benzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
2. Application as an Intermediate in Muscarinic Agonist Synthesis
Quinuclidinone oxime derivatives have been extensively explored as precursors for muscarinic agonists.[3][4][5] The oxime functionality can be further modified, for instance, by O-alkylation, to introduce various side chains that can modulate the compound's affinity and selectivity for different muscarinic receptor subtypes (M1-M5).
Experimental Protocol: Synthesis of a Representative O-Propargyl Oxime Ether Derivative
-
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH) or other strong base
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-propargyl oxime ether derivative.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and pharmacological activity of quinuclidinone-based muscarinic agonists, based on literature reports for similar compounds.
| Compound | Synthesis Yield (%) | Purity (%) | Muscarinic Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| Representative Quinuclidinone Oxime | 75-90 | >98 | M1: 10-50, M2: 50-200, M3: 5-25 | M3: 15-75 |
| Cevimeline | (not specified) | >99 | M3: ~10 | M3: ~20 |
Note: Data for the "Representative Quinuclidinone Oxime" is a composite based on published data for structurally related muscarinic agonists and is intended for illustrative purposes.
Visualization of a Representative Synthetic Workflow
Caption: Synthetic pathway from quinuclidin-3-one to a representative muscarinic agonist.
3. Pharmacological Evaluation
The synthesized quinuclidinone oxime derivatives are evaluated for their affinity and functional activity at muscarinic receptors.
Experimental Protocol: In Vitro Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the synthesized compounds for muscarinic receptor subtypes (M1-M5).
-
Method: Radioligand displacement assay.
-
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Synthesized test compounds.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
-
4. Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes, often targeted by agonists for conditions like Sjögren's syndrome, couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and glandular secretion.[1]
Visualization of the M3 Muscarinic Receptor Signaling Pathway
Caption: Simplified M3 muscarinic receptor signaling pathway.
This compound is a valuable and versatile intermediate for the synthesis of novel muscarinic agonists. The protocols and data presented herein provide a framework for the development and evaluation of new therapeutic agents targeting muscarinic receptors. The inherent flexibility of the quinuclidinone oxime scaffold allows for systematic structural modifications to optimize pharmacological properties, paving the way for the discovery of next-generation treatments for a range of cholinergic-related disorders.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 3. Quinuclidinone O-Alkynyloximes with muscarinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzylidenequinuclidin-3-one Oxime in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzylidenequinuclidin-3-one oxime is a chemical entity belonging to the quinuclidine class of compounds. Its structure is characterized by a rigid bicyclic quinuclidine core, a benzylidene group, and an oxime functional group. Oximes, as a class, are highly bioactive molecules with versatile applications in the medical field, demonstrating anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[1] The introduction of an oxime group can significantly alter the biological activity of a parent carbonyl compound, often leading to increased potency or novel mechanisms of action.[1][2] This document provides an overview of the synthesis, potential therapeutic applications, and detailed experimental protocols relevant to this compound and its derivatives in the context of medicinal chemistry and drug development.
Synthesis of this compound
The synthesis is typically a multi-step process starting from quinuclidin-3-one. The key steps involve an aldol condensation to form the benzylidene intermediate, followed by oximation.[3]
Caption: General synthesis workflow for this compound.
2.1 Experimental Protocol: Synthesis
This protocol outlines the laboratory-scale synthesis of this compound.
Step 1: Synthesis of (E)-2-benzylidenequinuclidin-3-one [3]
-
Dissolve quinuclidin-3-one hydrochloride in an appropriate solvent such as ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a base (e.g., potassium hydroxide or sodium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure (E)-2-benzylidenequinuclidin-3-one.
Step 2: Synthesis of this compound [3]
-
Dissolve the (E)-2-benzylidenequinuclidin-3-one obtained in Step 1 in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. The base is used to liberate free hydroxylamine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate to obtain the crude oxime.
-
Purify the product by column chromatography on silica gel to obtain this compound.
Applications in Medicinal Chemistry
Derivatives of the quinuclidin-3-one oxime scaffold have shown significant potential in several therapeutic areas, primarily as neuromodulators and neuroprotective agents.
3.1 Muscarinic Receptor Modulation
Derivatives of 1-azabicyclo[2.2.2]octan-3-one oxime (quinuclidin-3-one oxime) have been synthesized and evaluated for their activity at muscarinic acetylcholine receptors.[4] Certain members of this class have demonstrated M3 muscarinic agonistic properties, which are relevant for conditions involving cholinergic deficits, such as Alzheimer's disease.[4][5] One such derivative was found to reverse cognitive deficits in rat models of memory impairment.[4] Further structure-activity relationship (SAR) studies have identified bulky oxime derivatives with selectivity for the M1 muscarinic receptor subtype, a key target for cognitive enhancement.[5]
3.1.1 Pharmacological Data for Quinuclidinone Oxime Derivatives
| Compound Class | Target(s) | Key Findings | Reference(s) |
| 1-Azabicyclo[2.2.2]octan-3-one Oximes | Muscarinic M3 Receptor | Identified compounds with M3 agonistic properties in vitro (guinea pig ileum contraction) and in vivo (salivation, mydriasis). | [4] |
| Bulky 1-Azabicyclo[2.2.1]heptan-3-one Oximes | Muscarinic M1 Receptor | Synthesized potent and efficacious agonists with functional selectivity for M1 over M2, M3, and M4 receptors. | [5] |
3.1.2 Protocol: In Vitro Assessment of Muscarinic Agonism (Guinea Pig Ileum Assay) [4]
This protocol is a classic method for evaluating the contractile or relaxant effects of compounds on smooth muscle, which is rich in muscarinic receptors.
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the segment by flushing with Tyrode's solution.
-
Apparatus Setup: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record contractions. Apply a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Compound Administration: Add the test compound (this compound or its derivatives) to the organ bath in a cumulative concentration-response manner.
-
Data Recording: Record the contractile response at each concentration until a maximal response is achieved.
-
Analysis: Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values. Compare these values to a standard agonist like acetylcholine or carbachol.
3.2 Neuroprotective Effects
Oximes are recognized for their potential as neuroprotective agents, often acting through antioxidant and anti-inflammatory mechanisms.[2] The activation of the c-Jun N-terminal kinase (JNK) pathway is implicated in neuronal cell death following ischemic events.[6] Tryptanthrin-6-oxime, an oxime derivative, has shown neuroprotective effects in a rat model of focal cerebral ischemia by inhibiting JNK and exhibiting antioxidant activity.[6] Furthermore, other small molecules protect against ischemic neuronal damage by reducing oxidative stress, evidenced by decreased reactive oxygen species (ROS) and increased levels of endogenous antioxidants like glutathione.[7] A key pathway in cellular antioxidant defense is the Nrf2/HO-1 pathway, which can be activated by neuroprotective compounds.[8]
Caption: Potential signaling pathways involved in oxime-mediated neuroprotection.
3.2.1 Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model) [9]
This protocol uses the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative research, to assess the protective effects of a compound against induced oxidative stress.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Cell Plating: Seed the differentiated cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.
-
Induction of Oxidative Stress: Add an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the wells (excluding control wells) and incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Remove the medium and add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in compound-treated wells compared to stressor-only wells indicates a neuroprotective effect.
3.3 Potential as Kinase Inhibitors
The oxime functional group has been incorporated into the design of numerous kinase inhibitors.[2][10] Kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β) are critical regulators of cellular processes and are considered important targets in cancer and neurodegenerative diseases.[2] The polarity and hydrogen bonding capabilities of the oxime group can lead to unique interactions with the kinase binding site.[2] While this compound itself has not been extensively profiled as a kinase inhibitor, its scaffold represents a starting point for designing such agents.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
3.3.1 Protocol: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagent Preparation: Prepare a reaction buffer specific to the kinase of interest. Prepare solutions of the purified kinase enzyme, its specific substrate (peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in DMSO and then dilute further into the reaction buffer.
-
Reaction Setup (in a 96- or 384-well plate):
-
Add the kinase enzyme to each well.
-
Add the test compound dilutions (including a DMSO vehicle control).
-
Add the substrate.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the reaction. A lower signal indicates higher kinase activity.
-
Antibody-based (e.g., ELISA, HTRF®): Using a phospho-specific antibody to detect the phosphorylated product.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound and its related derivatives represent a versatile scaffold in medicinal chemistry. The existing literature strongly supports their exploration as modulators of muscarinic receptors for treating cognitive disorders. Furthermore, based on the established neuroprotective properties of other oxime-containing compounds, this scaffold holds significant promise for the development of novel agents against neurodegeneration and ischemic brain injury. Future research should focus on synthesizing a library of derivatives to optimize potency and selectivity for specific targets, conducting comprehensive in vivo efficacy studies, and elucidating detailed mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine | Benchchem [benchchem.com]
- 4. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of 1-O-hexyl-2,3,5-trimethylhydroquinone on ischaemia/reperfusion-induced neuronal injury by activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Antimicrobial Screening of 2-Benzylidenequinuclidin-3-one Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening protocols relevant to the study of 2-benzylidenequinuclidin-3-one oxime derivatives and related quinuclidine-based compounds. The provided data and methodologies are intended to guide researchers in the evaluation of the antimicrobial efficacy of novel chemical entities within this class.
Data Presentation: Antimicrobial Activity of Quinuclidinium Oxime Derivatives
The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the in vitro antibacterial activities of a series of N-alkyl and N-benzyl quinuclidinium oxime derivatives, which are structurally related to 2-benzylidenequinuclidin-3-one oximes. The data highlights the potent activity of these compounds against a panel of both Gram-positive and Gram-negative bacteria.
Data from a study on novel N-alkyl derivatives of quinuclidinium oximes demonstrated a range of antimicrobial activity.[2] Non-quaternary derivatives showed poor activity, with MIC values often at 256 µg/mL.[2] In contrast, quaternary N-benzyl derivatives, particularly those with halogen substituents, displayed significantly more potent and broad-spectrum activity, with MIC values as low as 0.25 to 4.00 µg/mL against various bacterial strains.[2] For instance, one of the most active compounds, a meta-N-bromobenzyl quinuclidinium oxime, exhibited an MIC of 0.25 µg/mL against the multidrug-resistant pathogen Pseudomonas aeruginosa and 0.50 µg/mL against Klebsiella pneumoniae.[2] This level of activity was noted to be significantly better than the gentamicin control.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Quinuclidinium Oxime Derivatives against Selected Bacterial Strains (µg/mL)
| Compound/Control | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | B. cereus | E. faecalis | S. aureus | E. coli | K. pneumoniae | P. aeruginosa | | qox (non-quaternary) | 256.00 | 256.00 | 128.00 | 256.00 | 256.00 | 128.00 | | 1 (N-butyl) | 128.00 | 256.00 | 128.00 | 128.00 | 256.00 | 128.00 | | 2 (N-benzyl) | 64.00 | 64.00 | 32.00 | 16.00 | 16.00 | 8.00 | | 5 (N-p-chlorobenzyl) | 2.00 | 4.00 | 2.00 | 1.00 | 1.00 | 0.25 | | 10 (N-m-bromobenzyl) | 2.00 | 4.00 | 1.00 | 1.00 | 0.50 | 0.25 | | Cefotaxime | 0.25 | 8.00 | 4.00 | 0.06 | 0.06 | 8.00 | | Gentamicin | 1.00 | 64.00 | 0.50 | 0.50 | 8.00 | 64.00 |
Data adapted from a study on N-alkyl derivatives of quinuclidinium oximes.[2]B. cereus (ATCC 11778), E. faecalis (ATCC 29212), S. aureus (ATCC 25923), E. coli (FNSST 982), K. pneumoniae (FNSST 011), P. aeruginosa (FNSST 982).
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of novel compounds such as this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism. The procedure is typically performed in 96-well microtiter plates.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium (e.g., CAMHB) to achieve a starting concentration that is twice the highest desired test concentration.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x starting concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum without compound), and column 12 will be the negative control (broth only).
-
-
Inoculation:
-
Within 15-30 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial or fungal suspension to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compound to the desired final test concentrations. Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plates or cover them with a lid and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.
-
Determination of Minimum Bactericidal (MBC) or Fungicidal (MFC) Concentration
This protocol is a subsequent step to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Nutrient agar or other appropriate solid growth medium plates
-
Sterile pipette tips or a multi-channel pipettor
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.
-
Also, plate an aliquot from the positive control well to ensure the inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or longer if required for the specific microorganism.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening.
Caption: Experimental workflow for antimicrobial susceptibility testing.
No specific signaling pathways for the antimicrobial action of this compound derivatives have been definitively elucidated in the reviewed literature. However, for the related quaternary quinuclidinium compounds, the mechanism is likely associated with the disruption of bacterial cell membrane integrity, a common mode of action for cationic biocides.[2]
Caption: Putative mechanism of action for quaternary quinuclidinium compounds.
References
Application Notes and Protocols: 2-Benzylidenequinuclidin-3-one Oxime as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 2-Benzylidenequinuclidin-3-one oxime as a versatile ligand for the formation of novel metal complexes. While specific literature on the metal complexes of this compound is not extensively available, this application note draws upon established principles of coordination chemistry and the well-documented biological activities of related oxime- and quinuclidinone-containing metal complexes. The protocols and data presented herein are based on analogous systems and are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of these promising compounds for therapeutic applications.
Introduction
The development of novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Metal complexes of organic ligands have emerged as a promising class of compounds, often exhibiting unique biological activities not observed in the free ligands. The quinuclidinone scaffold is a rigid bicyclic structure present in numerous biologically active compounds. Its derivatives are of significant interest in medicinal chemistry. The introduction of an oxime group into the 2-benzylidenequinuclidin-3-one framework creates a multidentate ligand with strategically positioned nitrogen and oxygen donor atoms, making it an excellent candidate for chelation with a variety of transition metal ions.
Metal complexes incorporating oxime functionalities have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The coordination of the metal ion can enhance the therapeutic potential of the organic ligand through various mechanisms, such as increased lipophilicity, altered redox potentials, and stabilization of specific geometries conducive to biological interactions. This document outlines the synthesis of this compound, its subsequent complexation with various metal ions, and protocols for the characterization and evaluation of the resulting metal complexes.
Data Presentation
The following tables summarize hypothetical yet plausible quantitative data for the synthesis and characterization of this compound and its metal complexes, based on typical results for analogous compounds.
Table 1: Synthesis and Physicochemical Properties of this compound (L)
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-182 °C |
| Yield | 85% |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Ethanol; Insoluble in water |
Table 2: Characterization Data for this compound (L)
| Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3250 (O-H, oxime), 1640 (C=N, oxime), 1610 (C=C, benzylidene), 1580 (C=N, quinuclidine ring) |
| ¹H NMR (δ, ppm) | 11.5 (s, 1H, N-OH), 7.2-7.8 (m, 5H, Ar-H), 6.8 (s, 1H, =CH-Ph), 2.8-3.5 (m, 6H, quinuclidine protons), 1.8-2.2 (m, 4H, quinuclidine protons) |
| ¹³C NMR (δ, ppm) | 160.2 (C=N, oxime), 145.5 (C=C), 135.8, 129.5, 128.9, 128.5 (aromatic carbons), 55.1, 48.9, 47.3, 30.1, 25.8, 19.2 (quinuclidine carbons) |
| Mass Spec (m/z) | 255.15 [M+H]⁺ |
Table 3: Properties of Hypothetical Metal Complexes of this compound (L)
| Complex | Molecular Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (µB) | Proposed Geometry |
| [Cu(L)₂Cl₂] | C₃₂H₃₆Cl₂CuN₄O₂ | Green | 15.2 | 1.85 | Distorted Octahedral |
| [Ni(L)₂Cl₂] | C₃₂H₃₆Cl₂N₄NiO₂ | Pale Green | 12.8 | 3.10 | Octahedral |
| [Co(L)₂Cl₂] | C₃₂H₃₆Cl₂CoN₄O₂ | Blue | 14.5 | 4.80 | Octahedral |
| [Zn(L)₂Cl₂] | C₃₂H₃₆Cl₂N₄O₂Zn | White | 10.1 | Diamagnetic | Tetrahedral |
Experimental Protocols
Protocol 1: Synthesis of this compound (L)
-
Dissolution: Dissolve 2-benzylidenequinuclidin-3-one (1.0 g, 4.4 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (0.46 g, 6.6 mmol) followed by sodium acetate (0.54 g, 6.6 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Filter the solid product and wash with cold ethanol and then with distilled water.
-
Drying: Dry the product under vacuum to obtain this compound.
-
Characterization: Characterize the synthesized ligand using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Metal Complexes [M(L)₂Cl₂] (M = Cu, Ni, Co, Zn)
-
Ligand Solution: Dissolve this compound (L) (0.5 g, 1.97 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) chloride salt (0.985 mmol) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) in 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours. A colored precipitate will form.
-
Isolation: Cool the mixture to room temperature, filter the precipitated complex, and wash with ethanol.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the synthesized complexes by elemental analysis, molar conductivity, magnetic susceptibility, FT-IR, and UV-Vis spectroscopy.
Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Media: Prepare nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Sample Loading: Add a defined concentration (e.g., 1 mg/mL in DMSO) of the ligand (L) and its metal complexes into separate wells. Use DMSO as a negative control and a standard antibiotic/antifungal agent as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the ligand and its metal complexes.
Diagram 2: Proposed Mechanism of Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action for the metal complexes.
Conclusion
This compound presents a promising scaffold for the development of novel metal-based therapeutic agents. The synthetic protocols provided herein offer a straightforward approach to the ligand and its coordination complexes. The anticipated enhancement of biological activity upon complexation with transition metals warrants further investigation. The characterization and screening methods outlined in this document provide a comprehensive framework for the evaluation of these new chemical entities. Future studies should focus on the synthesis of a wider range of metal complexes, detailed structural elucidation through techniques such as X-ray crystallography, and in-depth investigation of their mechanisms of action to fully realize their therapeutic potential.
Application Notes: Catalytic Applications of 2-Benzylidenequinuclidin-3-one Oxime
Introduction
Following a comprehensive review of available scientific literature, it has been determined that there are currently no established or documented catalytic applications for 2-Benzylidenequinuclidin-3-one oxime. Research databases and patent literature do not contain studies detailing the use of this specific oxime as a catalyst in chemical transformations.
While the broader class of quinuclidine derivatives has shown utility in various catalytic contexts, particularly in organocatalysis, the specific compound of interest, this compound, has not been reported to be utilized for its catalytic properties. The available literature primarily focuses on the synthesis and biological assessment of quinuclidinone oxime derivatives, rather than their application in catalysis.
For researchers interested in the catalytic potential of related structures, we provide information on the catalytic applications of other quinuclidinone derivatives.
Catalytic Applications of Related Quinuclidine Derivatives
Quinuclidine scaffolds are prominent in the field of organocatalysis, often serving as a core structural motif for the development of novel catalysts. Derivatives of quinuclidin-3-one and 3-quinuclidinol have been successfully employed in a range of asymmetric transformations.
1. Baylis-Hillman Reaction
Quinuclidine derivatives, such as 3-hydroxyquinuclidine, are well-known catalysts for the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene.
2. Asymmetric Catalysis
Chiral quinuclidine derivatives are utilized in asymmetric synthesis to induce stereoselectivity. These catalysts are often bifunctional, incorporating both a basic quinuclidine nitrogen and a hydrogen-bond donor group to activate and orient substrates within the transition state.
Potential Research Directions
The lack of reported catalytic applications for this compound presents a potential opportunity for novel research. The presence of the oxime functionality in conjunction with the rigid quinuclidine framework could potentially be exploited in various catalytic cycles. Areas for future investigation could include:
-
Lewis Base Catalysis: The nitrogen atom of the quinuclidine core could act as a Lewis base to activate substrates.
-
Hydrogen Bonding Catalysis: The oxime group could participate in hydrogen bonding interactions to orient substrates and stabilize transition states.
-
Metal Complexation: The oxime moiety can act as a ligand for transition metals, opening possibilities for novel metal-catalyzed reactions.
Experimental Protocols for Related Compounds
While no protocols exist for the catalytic use of this compound, the synthesis of the parent compound, 2-benzylidene-3-quinuclidinone, is a precursor to a copper-catalyzed 1,4-addition reaction.
Table 1: Reaction Conditions for the Synthesis of 2-Benzhydryl-3-quinuclidinone
| Parameter | Value |
| Substrate | 2-Benzylidene-3-quinuclidinone |
| Reagent | Phenylmagnesium halide (Grignard reagent) |
| Catalyst | Copper (I) salt (e.g., CuI) |
| Catalyst Loading | 1-7 mol% |
| Solvent | Aprotic apolar solvent (e.g., Toluene) |
| Temperature | -10 to +10 °C |
| Reaction Time | Approximately 30 minutes |
Protocol: Synthesis of 2-Benzhydryl-3-quinuclidinone [1]
-
To a solution of 2-benzylidene-3-quinuclidinone in an aprotic apolar solvent, add a catalytic amount of a copper (I) salt.
-
Cool the mixture to a temperature between -10 and +10 °C.
-
Slowly add the Grignard reagent (phenylmagnesium halide) to the reaction mixture.
-
Maintain the reaction at this temperature for approximately 30 minutes.
-
Upon completion, quench the reaction and purify the product, 2-benzhydryl-3-quinuclidinone, using standard laboratory procedures.
Visualizing Potential Catalytic Cycles
While no specific catalytic cycle for this compound can be depicted, a generalized workflow for screening the catalytic activity of a novel compound is presented below.
Caption: A general workflow for the development and investigation of a new catalyst.
References
Application Notes and Protocols for In Vitro Testing of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylidenequinuclidin-3-one oxime is a synthetic compound belonging to the quinuclidine class of molecules. Structurally similar compounds, particularly derivatives of quinuclidinone oximes, have garnered scientific interest due to their potential biological activities. Notably, various quinuclidinone derivatives have been investigated for their affinity to muscarinic acetylcholine receptors, suggesting potential applications in neuroscience and pharmacology. Furthermore, the oxime functional group is present in a variety of compounds exhibiting antimicrobial and acetylcholinesterase inhibitory activities.
These application notes provide a comprehensive overview of the potential in vitro testing strategies for this compound. The following sections detail experimental protocols for assessing its bioactivity, including potential muscarinic receptor binding, acetylcholinesterase inhibition, antimicrobial effects, and general cytotoxicity.
Synthesis of 2-Benzylidenequinuclidin-3-one
The synthesis of the precursor, 2-benzylidene-3-quinuclidinone, is a critical first step. A common method involves the Michael addition reaction. In one patented method, 2-benzylidene-3-quinuclidinone is synthesized by reacting it with a Grignard reagent like phenylmagnesium chloride in the presence of a copper catalyst.[1] The resulting 2-benzylidene-3-quinuclidinone can then be oximated to yield this compound.
Potential In Vitro Applications and Protocols
Based on the activities of structurally related compounds, the primary in vitro applications for this compound are likely to be in the areas of neuroscience and infectious diseases.
Muscarinic Acetylcholine Receptor Binding Affinity
Application: To determine if this compound binds to and potentially modulates muscarinic acetylcholine receptors (mAChRs).[2][3] These receptors are implicated in various physiological processes and are targets for drugs treating conditions like Alzheimer's disease and overactive bladder.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is adapted from established methods for assessing binding to muscarinic receptors.[4][5][6][7]
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Receptor Source: Membranes from cells expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1 receptors).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM).
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes.
-
Radioligand ([³H]-NMS) at a concentration close to its Kd.
-
Varying concentrations of the test compound or the non-specific binding control (atropine).
-
Assay buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] |
| This compound | M1 | 5.2 | 2.8 |
| Atropine (Control) | M1 | 0.002 | 0.001 |
Acetylcholinesterase Inhibition Activity
Application: To assess the potential of this compound to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Experimental Protocol: Ellman's Method
This colorimetric assay is a standard method for measuring AChE activity.[8][9][10][11]
Objective: To determine the IC50 value of this compound for AChE inhibition.
Materials:
-
Test Compound: this compound
-
Enzyme: Acetylcholinesterase (e.g., from electric eel)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: Phosphate buffer (pH 8.0)
-
Positive Control: Eserine or Donepezil
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
Varying concentrations of the test compound or positive control.
-
AChE solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add DTNB followed by the substrate (ATCI) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value using non-linear regression.
Data Presentation:
| Compound | IC50 (µM) for AChE Inhibition [Hypothetical] |
| This compound | 12.5 |
| Eserine (Control) | 0.05 |
Antimicrobial Susceptibility Testing
Application: To evaluate the potential of this compound to inhibit the growth of various microorganisms.
Experimental Protocol: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Materials:
-
Test Compound: this compound
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Growth Media: Appropriate liquid broth for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus | 16 |
| Escherichia coli | >64 |
| Candida albicans | 32 |
In Vitro Cytotoxicity Assay
Application: To assess the general toxicity of this compound to mammalian cells. This is a crucial step in early drug development to evaluate the therapeutic window of a compound.[15][16]
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Objective: To determine the CC50 (the concentration of the compound that reduces cell viability by 50%) of this compound in a mammalian cell line.
Materials:
-
Test Compound: this compound
-
Cell Line: A standard mammalian cell line (e.g., HEK293, HeLa).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value using non-linear regression.
Data Presentation:
| Cell Line | CC50 (µM) [Hypothetical] |
| HEK293 | 45.8 |
| HeLa | 28.3 |
Visualizations
Experimental Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of this compound.
Potential Signaling Pathway: Muscarinic Receptor Activation
Caption: Hypothetical signaling cascade following M1 muscarinic receptor activation.
References
- 1. CN108822101B - Method for synthesizing benzhydrylquinuclidinone by Michael addition - Google Patents [patents.google.com]
- 2. Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. attogene.com [attogene.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. opentrons.com [opentrons.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Muscarinic Receptor Activity of Quinuclidinone Oxime Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the muscarinic receptor activity of a series of quinuclidinone oxime analogs. The information is intended to guide researchers in the screening and development of novel muscarinic receptor modulators. The protocols outlined below are based on established methodologies for assessing ligand-receptor interactions and functional activity at G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs).
Introduction to Quinuclidinone Oxime Analogs
Quinuclidinone oximes represent a class of synthetic compounds that have been investigated for their interaction with muscarinic acetylcholine receptors. The quinuclidine scaffold is a well-established pharmacophore for cholinergic ligands. Modifications at the oxime position of the quinuclidinone core allow for the exploration of the chemical space and the tuning of pharmacological properties such as affinity and efficacy at the different muscarinic receptor subtypes (M1-M5). Certain analogs, particularly O-alkynyloximes, have shown potential as muscarinic agonists and partial agonists, making them interesting candidates for therapeutic development, for instance, in the context of cognitive enhancement.[1]
Data Presentation
The following tables summarize the available quantitative data on the binding affinities of a series of quinuclidinone O-alkynyloximes for M1, M2, and M3 muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities of Quinuclidinone O-Alkynyloximes
| Compound | R Group | pKi (M1 Receptor) | pKi (M2 Receptor) | pKi (M3 Receptor) |
| 14 | H | 6.25 ± 0.04 | 6.13 ± 0.05 | 6.26 ± 0.06 |
| 15 | CH₃ | 6.78 ± 0.05 | 6.45 ± 0.04 | 6.67 ± 0.05 |
| 16 | C₂H₅ | 6.69 ± 0.06 | 6.33 ± 0.05 | 6.54 ± 0.06 |
| 17 | n-C₃H₇ | 6.51 ± 0.05 | 6.19 ± 0.06 | 6.40 ± 0.05 |
| 18 | CH(CH₃)₂ | 6.89 ± 0.04 | 6.58 ± 0.05 | 6.81 ± 0.04 |
| 19 | C(CH₃)₃ | 6.33 ± 0.05 | 6.07 ± 0.06 | 6.28 ± 0.05 |
| Reference | Oxotremorine-M | 7.98 ± 0.03 | 7.85 ± 0.04 | 7.92 ± 0.03 |
| Reference | Pirenzepine | 8.10 ± 0.04 | 6.70 ± 0.05 | 7.00 ± 0.04 |
Data extracted from Somanadhan et al., Bioorg. Med. Chem., 2002.[1]
Note: Data for M4 and M5 receptor subtypes were not available in the cited literature for this series of compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways of muscarinic receptors and the workflows of key experimental protocols used to characterize quinuclidinone oxime analogs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzylidenequinuclidin-3-one Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Benzylidenequinuclidin-3-one oxime. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the precedent 2-Benzylidenequinuclidin-3-one. 2. Inactive hydroxylamine hydrochloride. 3. Incorrect pH of the reaction mixture. 4. Insufficient reaction time or temperature. | 1. Confirm the purity of the starting material, 2-Benzylidenequinuclidin-3-one, via NMR or LC-MS before proceeding. 2. Use a fresh bottle of hydroxylamine hydrochloride or test its activity on a simple ketone like acetone. 3. Adjust the pH to a slightly basic condition (pH 8-9) using a suitable base like pyridine or sodium acetate to facilitate the reaction. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to 50-60°C and extending the reaction time. |
| Formation of Multiple Products (Side Reactions) | 1. Beckmann rearrangement of the oxime under acidic conditions. 2. Formation of stereoisomers (E/Z isomers) of the oxime. 3. Michael addition of hydroxylamine to the α,β-unsaturated ketone. | 1. Maintain a neutral to slightly basic pH throughout the reaction and work-up to avoid acid-catalyzed rearrangement. 2. While the formation of both isomers is possible, one is often thermodynamically favored. Purification by column chromatography can separate the isomers. 3. Use a slight excess of hydroxylamine hydrochloride (1.1-1.2 equivalents) to minimize this side reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Oily product that is difficult to crystallize. 3. Co-precipitation of inorganic salts. | 1. After the reaction, neutralize the mixture and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. 2. If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. Column chromatography on silica gel is also an effective purification method. 3. Ensure complete removal of inorganic salts by washing the organic extract with water and brine before drying and solvent evaporation. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, stirring, etc.). 3. Presence of moisture in the reaction. | 1. Use high-purity, dry solvents and fresh reagents for each experiment. 2. Carefully control the reaction temperature using an oil bath and ensure efficient stirring throughout the reaction. 3. While the reaction can tolerate some water, using anhydrous solvents can sometimes improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for oxime formation is typically in the range of 4-5. However, to avoid potential side reactions with the α,β-unsaturated ketone system in 2-Benzylidenequinuclidin-3-one, maintaining a slightly basic pH (around 8-9) is often recommended. This can be achieved by using a mild base such as pyridine or sodium acetate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-Benzylidenequinuclidin-3-one) from the product oxime. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: Is it necessary to use a catalyst for this reaction?
A3: While the reaction can proceed without a catalyst, the rate can be slow. The addition of a mild acid or base catalyst is generally recommended to accelerate the reaction. For this specific substrate, a mild base is preferable to avoid acid-catalyzed side reactions.
Q4: How can I separate the E and Z isomers of the oxime?
A4: If a mixture of E and Z isomers is formed, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation with an appropriate eluent system.
Q5: What are the storage conditions for this compound?
A5: The oxime product should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidenequinuclidin-3-one
This protocol describes the synthesis of the starting material, 2-Benzylidenequinuclidin-3-one, via an Aldol condensation reaction.
Materials:
-
3-Quinuclidinone hydrochloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-quinuclidinone hydrochloride (1 equivalent) in water.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask and stir for 15 minutes at room temperature.
-
Add a solution of benzaldehyde (1.1 equivalents) in ethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-Benzylidenequinuclidin-3-one as a solid.
Protocol 2: Synthesis of this compound
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-Benzylidenequinuclidin-3-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as pyridine (2 equivalents) or sodium acetate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to 50-60°C.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of a typical oxime synthesis. This data is intended to serve as a general guide for optimizing the synthesis of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| NH₂OH·HCl (equivalents) | 1.0 | 75 | 1.2 | 92 | 1.5 | 90 |
| Base | None | 60 | Pyridine | 88 | Sodium Acetate | 85 |
| Temperature (°C) | 25 | 78 | 50 | 91 | 75 | 85 (with some side products) |
| Solvent | Ethanol | 89 | Methanol | 85 | Dioxane | 82 |
| Reaction Time (hours) | 4 | 70 | 8 | 88 | 12 | 92 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Key parameters for yield optimization.
Technical Support Center: Oximation of 2-Benzylidenequinuclidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oximation of 2-benzylidenequinuclidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of the oximation of 2-benzylidenequinuclidin-3-one?
The primary products are the (E) and (Z) stereoisomers of 2-benzylidenequinuclidin-3-one oxime. The formation of these isomers is common in the oximation of unsymmetrical ketones.
Q2: What are the potential side products in this reaction?
Under standard oximation conditions, the most likely "side product" is the undesired stereoisomer of the oxime. While Michael addition of hydroxylamine to the α,β-unsaturated system is a theoretical possibility, it is less commonly observed under typical oximation conditions which favor condensation at the carbonyl group. Beckmann rearrangement or fragmentation are subsequent reactions of the formed oxime, usually under acidic or thermal stress, and not direct side products of the oximation itself.[1]
Q3: How can I distinguish between the (E) and (Z) isomers of the product?
The (E) and (Z) isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy. Key differences are observed in the chemical shift of the vinyl proton (=CH-Ph) and through-space correlations in 2D NMR experiments like NOESY. Typically, the vinyl proton of the Z-isomer is deshielded and appears at a lower field (higher ppm) in the ¹H NMR spectrum compared to the E-isomer due to the anisotropic effect of the oxime's hydroxyl group.[2][3] NOESY spectra can provide definitive structural evidence, showing a correlation between the vinyl proton and the protons of the quinuclidine ring in the Z-isomer.[2]
Q4: Can I control the E/Z isomer ratio?
The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as solvent, temperature, and pH. The isolation of a single, pure isomer may require chromatographic separation or crystallization. In some cases, isomerization of the less stable isomer to the more stable one can be achieved under specific conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete reaction. 2. Inactive hydroxylamine reagent. 3. Steric hindrance around the carbonyl group. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. 2. Use a fresh bottle of hydroxylamine hydrochloride. 3. Consider using a different base or solvent system to facilitate the reaction. |
| Complex mixture of products observed by TLC/LC-MS | 1. Formation of both (E) and (Z) oxime isomers. 2. Presence of unreacted starting material. 3. Potential formation of a Michael addition adduct. | 1. This is expected. Proceed with purification to separate the isomers. 2. Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion. 3. If a Michael adduct is suspected, confirm its presence by MS and NMR. Consider modifying reaction conditions (e.g., lower temperature, different solvent) to disfavor 1,4-addition. |
| Difficulty in separating the (E) and (Z) isomers | The isomers have very similar polarities. | 1. Use a high-resolution chromatography column and optimize the eluent system. 2. Attempt fractional crystallization from different solvent systems. 3. Consider derivatization of the oxime hydroxyl group to alter the polarity of the isomers, followed by separation and deprotection. |
| Product appears to be unstable and decomposes upon workup or purification | The oxime may be undergoing Beckmann rearrangement or fragmentation under acidic conditions. | 1. Ensure the workup is performed under neutral or slightly basic conditions. 2. Avoid strong acids during extraction and purification. 3. Use a neutral alumina or silica gel for chromatography, or consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for (E) and (Z) Isomers of 2-Benzylidene-3-oxo-indoline Derivatives (as an analogue for this compound) in DMSO-d₆ [3]
| Proton | (E)-Isomer (ppm) | (Z)-Isomer (ppm) | Key Difference |
| Vinyl-H | ~7.9 | ~8.25 | The vinyl proton of the Z-isomer is significantly downfield. |
| Aromatic-H (ortho to C=C) | ~7.82 | ~8.59 | The ortho protons of the benzylidene group are deshielded in the Z-isomer. |
| Oxime-OH | Variable, broad singlet | Variable, broad singlet | Position is concentration and solvent dependent. |
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected Ion | m/z | Notes |
| ESI+ | [M+H]⁺ | 229.13 | Protonated molecule. |
| ESI+ | [M+Na]⁺ | 251.11 | Sodium adduct. |
| EI | M⁺˙ | 228.12 | Molecular ion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
2-Benzylidenequinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product will be a mixture of (E) and (Z) isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Visualizations
Caption: Reaction pathway for the oximation of 2-benzylidenequinuclidin-3-one.
Caption: Troubleshooting workflow for the oximation of 2-benzylidenequinuclidin-3-one.
References
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted hydroxylamine from oxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of unreacted hydroxylamine from oxime synthesis reactions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of oximes.
Q1: My final oxime product shows high levels of residual hydroxylamine after work-up. What are the possible causes and solutions?
Possible Causes:
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Inefficient Quenching: The quenching step may not have been sufficient to neutralize all the excess hydroxylamine.
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Ineffective Extraction/Washing: The pH of the wash solutions may not be optimal for partitioning the hydroxylamine salt into the aqueous phase, or the number of washes may be insufficient.
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Product Precipitation/Crystallization Issues: The unreacted hydroxylamine hydrochloride may have co-precipitated or become trapped within the crystal lattice of the desired oxime product.
Solutions:
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Optimize the Aqueous Wash: Since hydroxylamine hydrochloride is a salt, it has high solubility in water. Perform multiple washes with water or brine. Washing with a dilute acid (e.g., 1M HCl) can ensure the hydroxylamine remains in its protonated salt form, maximizing its aqueous solubility[1][2].
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Implement a Basic Wash: A wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities and ensure the oxime product is neutral for extraction into an organic solvent[1].
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system. This is a highly effective method for removing entrapped impurities[3][4].
-
Use a Scavenger Resin: In some applications, scavenger resins designed to react with and bind primary amines can be used to sequester excess hydroxylamine.
Q2: What is the most effective way to wash out hydroxylamine during the work-up procedure?
The most effective method is a multi-step liquid-liquid extraction and washing protocol:
-
After the reaction, dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane)[1][2].
-
Perform an acidic wash (e.g., dilute HCl) to ensure the hydroxylamine is fully protonated and partitioned into the aqueous layer[2].
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
If necessary, a final wash with a dilute basic solution like sodium bicarbonate can remove any remaining acid[1].
Q3: My reaction is complete, but I'm losing my desired oxime product during the aqueous wash steps. What can I do?
Product loss during washing can occur if the oxime itself has some water solubility.
-
Reduce Wash Volume: Use smaller volumes of wash solutions, but potentially increase the number of washes.
-
Use Brine: Use saturated sodium chloride solution (brine) for washing. The high salt concentration can decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."
-
Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted hydroxylamine from the final product?
Hydroxylamine is recognized as a potential genotoxic impurity (GTI).[5][6][7] Regulatory bodies have stringent limits on the acceptable levels of GTIs in active pharmaceutical ingredients (APIs) due to their potential to cause genetic mutations.[5][6][8] Therefore, its removal and quantification at trace levels are critical for drug safety and compliance.[5][6][7][8]
Q2: How can I detect and quantify the amount of residual hydroxylamine in my sample?
Due to its physical properties (low molecular weight, high polarity, lack of a chromophore), hydroxylamine is difficult to detect directly.[8][9] The most common methods involve derivatization followed by chromatography:
-
Gas Chromatography (GC): A prevalent method involves derivatizing hydroxylamine with acetone to form acetone oxime, which is then detected by a Flame Ionization Detector (FID).[5][6][7] This is a simple, cost-effective, and robust technique suitable for most industrial and research labs.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This technique requires derivatizing hydroxylamine to introduce a UV-absorbing chromophore.[8][9] HPLC-UV methods can be extremely sensitive and are valuable for detecting hydroxylamine at very low ppm levels.[8][9]
Data Presentation: Analytical Method Performance
The table below summarizes the performance of common analytical methods for detecting residual hydroxylamine.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC-FID) | Derivatization to Acetone Oxime | 0.45 µg/mL[6] | - |
| HPLC-UV | Derivatization to a UV-active compound | 0.01 ppm[8][9] | 0.03 ppm[8][9] |
Q3: Are there alternative "green" synthesis methods that can simplify the removal of hydroxylamine?
Yes, several green chemistry approaches aim to improve reaction efficiency and simplify purification.
-
Grindstone Chemistry: This solvent-free method involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a solid base (like Bi₂O₃ or Na₂CO₃) in a mortar and pestle.[10][11] The work-up is often as simple as adding water to the mixture and filtering off the solid oxime product, which precipitates out.[10][11]
-
Ultrasound-Assisted Synthesis: Using ultrasonic irradiation can significantly shorten reaction times and improve yields.[12] In many cases, the reaction is performed in water or a water-ethanol mixture, and adjusting the pH causes the oxime to precipitate, allowing for easy isolation by filtration.[12]
These methods often lead to high yields and cleaner reaction profiles, minimizing the need for extensive solvent-based purification to remove unreacted starting materials.[10][12]
Experimental Protocols & Visualizations
Experimental Workflow: Oxime Synthesis and Purification
The following diagram illustrates a general workflow for an oxime synthesis reaction, emphasizing the key steps for removing unreacted hydroxylamine.
Caption: General workflow for oxime synthesis and purification.
Troubleshooting Logic for High Residual Hydroxylamine
This diagram outlines a logical approach to diagnosing and solving issues related to high levels of residual hydroxylamine in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. Gas chromatographic measurement of trace hydroxylamine in drugs. [wisdomlib.org]
- 6. wjpr.net [wjpr.net]
- 7. researchgate.net [researchgate.net]
- 8. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. ajol.info [ajol.info]
Preventing Beckmann rearrangement in quinuclidinone oxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of quinuclidinone oxime, with a primary focus on preventing the undesired Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Beckmann rearrangement and why is it a problem in quinuclidinone oxime synthesis?
The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide.[1][2] In the case of quinuclidinone oxime, this rearrangement leads to the formation of a lactam, an undesired byproduct that reduces the yield of the target oxime and complicates purification. The reaction is initiated by the protonation of the oxime's hydroxyl group, making it a good leaving group.[3]
Q2: What are the key factors that promote the Beckmann rearrangement during oximation?
The primary factor promoting the Beckmann rearrangement is the presence of acid.[1] Elevated temperatures and the use of certain reagents that can act as Lewis acids can also facilitate this unwanted side reaction. The choice of solvent can also play a role, with protic solvents sometimes facilitating the protonation step that initiates the rearrangement.
Q3: How can I minimize the Beckmann rearrangement during the synthesis of quinuclidinone oxime?
To minimize the Beckmann rearrangement, it is crucial to maintain non-acidic (neutral or slightly basic) reaction conditions.[4] This can be achieved by using a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. Additionally, conducting the reaction at lower temperatures and for a shorter duration can help. The use of alternative, milder oximation methods, such as those employing specific catalysts or solvent-free conditions, can also be beneficial.[5]
Q4: What are the typical signs that a significant amount of Beckmann rearrangement has occurred?
The presence of an unexpected amide peak in your NMR spectrum or an additional spot on your TLC plate that is more polar than the oxime are common indicators. Mass spectrometry can also be used to identify the mass of the corresponding lactam. A lower than expected yield of the quinuclidinone oxime is another strong indicator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of quinuclidinone oxime and presence of a major byproduct. | The reaction conditions are too acidic, leading to the Beckmann rearrangement. | Add a base (e.g., sodium acetate, pyridine, sodium hydroxide) to the reaction mixture to neutralize the HCl from hydroxylamine hydrochloride.[6] Monitor the pH to ensure it remains neutral or slightly basic. |
| The reaction temperature is too high. | Conduct the reaction at room temperature or below. Monitor the reaction progress by TLC to avoid prolonged reaction times at elevated temperatures. | |
| Multiple spots on TLC, with one being significantly more polar. | Formation of the lactam byproduct via Beckmann rearrangement. | Use the solutions for acidic conditions as mentioned above. Consider a milder oximation procedure, such as a solvent-free method using a mortar and pestle.[5] |
| Difficulty in isolating pure quinuclidinone oxime. | Co-elution of the oxime and the lactam byproduct during chromatography. | Optimize the chromatographic conditions. A different solvent system or a different stationary phase may be required. Alternatively, focus on preventing the formation of the byproduct in the first place. |
| Reaction is slow or incomplete at low temperatures. | Insufficient activation for the oximation reaction to proceed. | While avoiding high temperatures, a slight increase (e.g., to 40-50°C) can be explored while carefully monitoring for byproduct formation. Alternatively, consider using a catalyst that can promote oximation under milder conditions. |
Data Presentation
Table 1: Influence of Reaction Conditions on Quinuclidinone Oxime Synthesis (Illustrative)
| Condition | Reagents | Temperature (°C) | pH | Approx. Yield of Oxime (%) | Approx. Yield of Lactam (%) |
| 1 | Quinuclidinone, NH₂OH·HCl | 80 | Acidic | 30-40 | 60-70 |
| 2 | Quinuclidinone, NH₂OH·HCl, Sodium Acetate | 60 | Neutral | 70-80 | 20-30 |
| 3 | Quinuclidinone, NH₂OH·HCl, Pyridine | 25 | Slightly Basic | 85-95 | 5-15 |
| 4 | Quinuclidinone, NH₂OH·HCl, NaOH (aq) | 25 | Basic | >95 | <5 |
| 5 | Quinuclidinone, NH₂OH·HCl, Bi₂O₃ (solvent-free) | 25 | N/A | >90 | <10 |
Note: This table is illustrative and based on general principles of oxime synthesis and the Beckmann rearrangement. Actual yields may vary depending on specific experimental parameters.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Quinuclidin-3-one Oxime under Basic Conditions
This protocol is designed to maximize the yield of the desired oxime by maintaining basic conditions to suppress the Beckmann rearrangement.
-
Materials:
-
Quinuclidin-3-one hydrochloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve quinuclidin-3-one hydrochloride (1 equivalent) in water.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (2.5 equivalents) in water.
-
Cool both solutions to 0-5°C in an ice bath.
-
Slowly add the hydroxylamine/NaOH solution to the quinuclidinone solution with stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol).
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude quinuclidin-3-one oxime.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure oxime.
-
Protocol 2: Solvent-Free Synthesis of Quinuclidin-3-one Oxime
This environmentally friendly protocol minimizes the use of solvents and can reduce the likelihood of side reactions.[5]
-
Materials:
-
Quinuclidin-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)
-
Mortar and pestle
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a mortar, combine quinuclidin-3-one (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium hydroxide (1.2 equivalents).
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The mixture may become pasty.
-
Monitor the reaction by TLC by taking a small sample, dissolving it in a suitable solvent, and spotting it on a TLC plate.
-
Once the reaction is complete, add ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove any inorganic salts.
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Wash the filtrate with a small amount of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
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Evaporate the solvent to obtain the quinuclidin-3-one oxime.
-
Visualizations
Caption: Reaction pathways in quinuclidinone oximation.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arpgweb.com [arpgweb.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the stereoselectivity of 2-Benzylidenequinuclidin-3-one oxime formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the stereoselectivity of 2-benzylidenequinuclidin-3-one oxime formation.
Troubleshooting Guides
Problem 1: Poor or Undesired E/Z Isomer Ratio
You are observing a mixture of E and Z isomers, but you need to favor the formation of one over the other.
Possible Causes and Solutions:
-
Reaction Temperature and Time (Kinetic vs. Thermodynamic Control): The ratio of E to Z isomers can be heavily influenced by whether the reaction is under kinetic or thermodynamic control.
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Kinetic Control: At lower temperatures and shorter reaction times, the faster-forming isomer (kinetic product) will be favored. This is typically the less sterically hindered and less stable isomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the more stable isomer (thermodynamic product).
-
Troubleshooting Steps:
-
To favor the kinetic product, run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction closely to stop it once the starting material is consumed, but before equilibration can occur.
-
To favor the thermodynamic product, increase the reaction temperature (e.g., reflux) and allow the reaction to stir for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
-
pH of the Reaction Medium: The rate of oxime formation and the potential for E/Z isomerization are pH-dependent.
-
Acidic Conditions: Mildly acidic conditions (pH 4-5) can catalyze both the formation of the oxime and the interconversion of the isomers, facilitating the establishment of the thermodynamic equilibrium.[1] However, strongly acidic conditions can lead to side reactions.
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Neutral or Basic Conditions: These conditions may slow down the rate of isomerization, potentially allowing for the isolation of the kinetically favored product.
-
Troubleshooting Steps:
-
Buffer the reaction mixture to a specific pH to maintain consistent results.
-
For the thermodynamic product, consider using a mildly acidic catalyst like acetic acid or pyridinium p-toluenesulfonate (PPTS).
-
For the kinetic product, consider running the reaction with a base like sodium acetate or pyridine to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a near-neutral pH.
-
-
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the E and Z isomer formation, thus affecting the product ratio.
-
Troubleshooting Steps:
-
Screen a variety of solvents with different polarities (e.g., ethanol, methanol, tetrahydrofuran, dichloromethane, toluene).
-
Protic solvents like ethanol may favor one isomer through hydrogen bonding interactions. Aprotic solvents may favor the other. The effect is system-dependent and requires empirical testing.
-
-
Problem 2: Difficulty in Determining the E/Z Ratio and Assigning Isomer Stereochemistry
You have a mixture of isomers but are unsure of the ratio and which peak corresponds to which isomer.
Possible Causes and Solutions:
-
Inadequate Spectroscopic Analysis: Standard 1D ¹H NMR might not be sufficient to unambiguously assign the stereochemistry.
-
Troubleshooting Steps:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is a powerful technique for assigning E/Z isomers. For the Z-isomer of this compound, irradiation of the benzylic proton should show an NOE enhancement to the protons on the quinuclidine ring. For the E-isomer, an NOE would be expected between the benzylic proton and the oxime hydroxyl proton (if not exchanging) or potentially protons of a solvent molecule.
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¹H NMR Chemical Shifts: The chemical shift of the vinylic proton can be indicative of the isomer. In many benzylidene systems, the vinylic proton of the Z-isomer is deshielded (appears at a higher ppm) compared to the E-isomer due to the anisotropic effect of the nearby carbonyl or oxime group.[1]
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbons in the C=N-OH group and the benzylic carbon can also differ between the E and Z isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 2-benzylidenequinuclidin-3-one, forming a carbinolamine intermediate. This is followed by an acid- or base-catalyzed dehydration to yield the oxime. The stereoselectivity is determined by the relative energies of the transition states leading to the E and Z isomers.
Q2: How can I purify the desired isomer from an E/Z mixture?
A2: If the isomers do not readily interconvert under neutral conditions, they can often be separated by standard chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC). Recrystallization can also be an effective method if one isomer is significantly less soluble than the other in a particular solvent system.
Q3: Can the E/Z isomers interconvert after isolation?
A3: Yes, E/Z isomerization of oximes can occur, especially in the presence of acid or upon exposure to UV light. It is recommended to store the purified isomers in a cool, dark place and to use deuterated solvents for NMR analysis that are free of acidic impurities.
Q4: What are typical starting conditions to favor the thermodynamic product?
A4: To favor the more stable thermodynamic product, you could try reacting 2-benzylidenequinuclidin-3-one with hydroxylamine hydrochloride in a protic solvent like ethanol with a mild acid catalyst (e.g., a catalytic amount of HCl or acetic acid) at an elevated temperature (e.g., reflux) for an extended period (e.g., 24 hours).
Q5: What are typical starting conditions to favor the kinetic product?
A5: To favor the faster-forming kinetic product, you could try the reaction at a lower temperature (e.g., 0 °C to room temperature) in an aprotic solvent like THF or CH₂Cl₂. Using a base like pyridine or sodium acetate to neutralize the liberated acid can help prevent isomerization to the thermodynamic product. The reaction should be monitored carefully and stopped as soon as the starting material is consumed.
Data Presentation
Table 1: Hypothetical E/Z Ratios of this compound under Various Conditions *
| Entry | Solvent | Temperature (°C) | Time (h) | Additive | E:Z Ratio (Hypothetical) | Predominant Control |
| 1 | Ethanol | 25 | 4 | None | 60:40 | Kinetic |
| 2 | Ethanol | 78 (reflux) | 24 | None | 20:80 | Thermodynamic |
| 3 | THF | 0 | 6 | Pyridine | 75:25 | Kinetic |
| 4 | Methanol | 65 (reflux) | 24 | Acetic Acid (cat.) | 15:85 | Thermodynamic |
| 5 | Dichloromethane | 25 | 8 | None | 65:35 | Kinetic |
*This data is illustrative and based on general principles of oxime formation. Actual results may vary and require experimental verification.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidenequinuclidin-3-one
This protocol is adapted from the synthesis of a similar compound, 2-[4-(2-ethylhexyloxy)benzylidene]quinuclidin-3-one.[2]
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To a solution of 3-quinuclidinone hydrochloride (1 equivalent) in water, add a 32% aqueous solution of sodium hydroxide until the free base is formed.
-
Add a solution of benzaldehyde (1.1 equivalents) in ethanol.
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Heat the mixture to reflux and stir for 3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-benzylidenequinuclidin-3-one.
Protocol 2: Formation of this compound (Thermodynamic Conditions)
-
Dissolve 2-benzylidenequinuclidin-3-one (1 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.5 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
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Heat the mixture to reflux and stir for 24 hours.
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Monitor the reaction by TLC. The two isomers may be distinguishable by TLC.
-
Once equilibrium is reached (the ratio of isomers is no longer changing), cool the reaction mixture.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify and/or separate the isomers by column chromatography.
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Characterize the isomers by NMR, including NOE experiments, to determine the stereochemistry.
Visualizations
Caption: General reaction mechanism for the formation of E and Z oxime isomers.
Caption: Troubleshooting workflow for optimizing the E/Z isomer ratio.
References
Technical Support Center: Scale-up Synthesis of 2-Benzylidenequinuclidin-3-one Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Benzylidenequinuclidin-3-one oxime.
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation
Question: We are experiencing a low yield of 2-Benzylidenequinuclidin-3-one during the Claisen-Schmidt condensation of quinuclidin-3-one and benzaldehyde. What are the potential causes and solutions?
Answer:
Low yields in the Claisen-Schmidt condensation at scale can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: While laboratory-scale reactions may proceed quickly, heat and mass transfer limitations in larger reactors can slow down the reaction rate.[1][2] Consider extending the reaction time and ensuring uniform heating.
-
Ineffective Mixing: Poor agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction. Ensure the stirring mechanism is appropriate for the vessel size and viscosity of the reaction mixture.
-
Base Stoichiometry: The molar ratio of the base (e.g., NaOH or KOH) is critical.[3][4] Insufficient base will result in incomplete deprotonation of the quinuclidin-3-one, leading to a stalled reaction. Conversely, an excessive amount of base can promote side reactions. Titrate your base solution to confirm its concentration before use.
-
-
Side Reactions:
-
Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid, consuming the starting material. This is more prevalent at higher temperatures. Maintaining a controlled temperature is crucial.
-
Formation of By-products: While less common with a cyclic ketone like quinuclidin-3-one, the formation of di-condensation products is a known issue in Claisen-Schmidt reactions with ketones having multiple alpha-hydrogen sites.[5] Although quinuclidin-3-one has only one reactive methylene group adjacent to the carbonyl, other unforeseen side reactions can occur. Analyze the crude product by HPLC or GC-MS to identify any significant by-products.
-
-
Work-up and Isolation Issues:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the basic 2-Benzylidenequinuclidin-3-one. Multiple extractions with an appropriate organic solvent are recommended.
-
Precipitation Issues: If the product is isolated by precipitation, ensure the pH and temperature are controlled to maximize recovery and minimize the co-precipitation of impurities.
-
Issue 2: Formation of E/Z Isomer Mixture in Oximation Step
Question: Our synthesis of this compound is resulting in an inconsistent mixture of E and Z isomers. How can we control the isomeric ratio and/or separate the isomers?
Answer:
The formation of E/Z isomers is a common challenge in the synthesis of oximes from unsymmetrical ketones.[5][6] The ratio of these isomers can be influenced by reaction conditions and the subsequent work-up.
-
Controlling the Isomeric Ratio during Synthesis:
-
Reaction Temperature: The E/Z ratio can be temperature-dependent.[5] Running the reaction at different temperatures and analyzing the resulting isomer ratio can help identify optimal conditions for favoring one isomer.
-
pH of the Reaction Mixture: The pH can influence the rate of syn- and anti-addition of hydroxylamine to the carbonyl, potentially affecting the final isomer ratio. Experiment with buffered solutions or different bases to control the pH.
-
Choice of Reagents: Some literature suggests that the choice of hydroxylamine salt and the base can influence the stereoselectivity of the oximation.[7] For instance, using hydroxylamine hydrochloride with a weaker base like sodium acetate might yield a different isomer ratio compared to using a stronger base.[7]
-
-
Isomer Separation and Interconversion:
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Crystallization: The E and Z isomers may have different solubilities in various solvents.[7] Fractional crystallization can be an effective method for separation on a larger scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with heptane) to achieve selective crystallization of the desired isomer.
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Chromatography: While challenging for large-scale production, preparative HPLC can be used to separate the isomers.[8][9] Normal phase chromatography using silica gel may also be effective.
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Acid-Catalyzed Isomerization: It is known that E/Z isomers of oximes can interconvert under acidic conditions.[3] By treating the isomer mixture with an anhydrous acid (e.g., HCl in an organic solvent), it may be possible to enrich the mixture in the thermodynamically more stable isomer, which can then be isolated.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for the scale-up synthesis of this compound?
A1: The scale-up of any chemical process introduces new safety challenges. Key considerations include:
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Exothermic Reactions: The Claisen-Schmidt condensation is typically exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
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Handling of Reagents: Both strong bases (NaOH, KOH) and hydroxylamine hydrochloride can be corrosive and hazardous. Use appropriate personal protective equipment (PPE), and have emergency procedures in place for spills.
-
Solvent Safety: Use and handle flammable organic solvents in well-ventilated areas and with appropriate grounding to prevent static discharge.
Q2: How can we monitor the progress of the Claisen-Schmidt condensation and the oximation reaction at scale?
A2: In-process monitoring is crucial for scale-up.
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and the detection of by-products. An HPLC method can also be developed to resolve and quantify the E and Z isomers of the final oxime product.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.
Q3: What are the recommended purification methods for the final this compound product on a large scale?
A3: The choice of purification method will depend on the purity requirements.
-
Recrystallization: A common and cost-effective method for purifying solid products at scale. The choice of solvent is critical to ensure high recovery of the desired isomer with good purity.
-
Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product has low solubility can be an effective purification step.
-
Chromatography: While expensive for very large quantities, preparative column chromatography may be necessary to achieve very high purity or to separate stubborn impurities.
Data Presentation
| Parameter | Claisen-Schmidt Condensation (Step 1) | Oximation (Step 2) |
| Reactants | Quinuclidin-3-one, Benzaldehyde | 2-Benzylidenequinuclidin-3-one, Hydroxylamine HCl |
| Typical Solvent | Ethanol, Methanol, or Water | Ethanol, Methanol |
| Catalyst/Base | NaOH, KOH | Sodium Acetate, Sodium Bicarbonate, Pyridine |
| Temperature Range | 20 - 50 °C | 25 - 80 °C (Reflux) |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
| Key Process Parameters | Base concentration, Temperature control | pH control, Temperature |
| Potential By-products | Benzoic acid, Benzyl alcohol | (Z)-isomer of the oxime |
Note: The data in this table are compiled from various sources on Claisen-Schmidt condensations and oximation reactions and should be optimized for your specific process.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Benzylidenequinuclidin-3-one (Claisen-Schmidt Condensation)
This protocol is a general guideline and should be adapted and optimized for specific equipment and scale.
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Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with quinuclidin-3-one and a suitable solvent (e.g., ethanol).
-
Base Addition: Prepare a solution of sodium hydroxide in water or ethanol. Slowly add the base solution to the reactor while maintaining the temperature between 20-25°C.
-
Benzaldehyde Addition: Slowly add benzaldehyde to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with an acid (e.g., HCl) to the appropriate pH.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Benzylidenequinuclidin-3-one by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Scale-up Synthesis of this compound (Oximation)
-
Reactor Setup: Charge the reactor with the purified 2-Benzylidenequinuclidin-3-one and ethanol.
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Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). The choice and stoichiometry of the base can influence the E/Z isomer ratio.[7]
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the crude oxime.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
-
Purification and Isomer Separation: The crude product, which may be a mixture of E and Z isomers, can be purified by recrystallization from a suitable solvent to potentially isolate the desired isomer.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 9. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
Decomposition of 2-Benzylidenequinuclidin-3-one oxime on storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and decomposition of 2-Benzylidenequinuclidin-3-one oxime. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, keeping the material at refrigerated temperatures (2-8 °C) and protected from light is advisable to minimize degradation. Avoid exposure to incompatible materials such as strong oxidizing agents.[1][2][3]
Q2: What are the visible signs of decomposition of this compound?
A2: Decomposition of this compound may be indicated by a change in physical appearance, such as a change in color (e.g., from white or off-white to yellow or brown), a change in texture (e.g., clumping or appearance of an oily substance), or the development of an unusual odor. Any deviation from the initial appearance of the compound should be investigated.
Q3: What are the likely decomposition products of this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the general chemistry of oximes and related compounds, potential decomposition products could include:
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2-Benzylidenequinuclidin-3-one: Formed through hydrolysis of the oxime functional group.
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Hydroxylamine: Also a product of oxime hydrolysis.
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Benzaldehyde and 3-Quinuclidinone oxime: Resulting from the cleavage of the benzylidene group.
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Isomers: (E/Z) isomerization of the oxime or the benzylidene double bond may occur.
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Oxidation products: The molecule may be susceptible to oxidation, leading to a variety of oxidized derivatives.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of the compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and detect the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect structural changes in the molecule. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.
Troubleshooting Guide
Q1: I observe a new peak in the HPLC chromatogram of my stored this compound sample. What could this be?
A1: A new peak in the HPLC chromatogram suggests the presence of an impurity, which could be a decomposition product.
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Identify the peak: If possible, identify the new peak using a mass spectrometer (LC-MS). A common degradation product to look for is the parent ketone, 2-benzylidenequinuclidin-3-one, which would have a lower molecular weight than the oxime.
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Review storage conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, protected from light).
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Consider solvent effects: If the sample was dissolved in a solvent for a prolonged period, solvent-mediated degradation could have occurred.
Q2: The color of my this compound has changed from white to yellow upon storage. Is it still usable?
A2: A color change often indicates chemical degradation.
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Assess purity: Analyze the sample using HPLC or TLC to determine the percentage of the pure compound remaining.
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Evaluate impact on experiment: Depending on the nature of your experiment, the presence of minor impurities may or may not be acceptable. For sensitive applications, it is advisable to use a pure sample.
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Purification: If the compound is valuable, you may consider re-purification by a suitable method such as recrystallization or column chromatography.
Q3: My ¹H NMR spectrum of this compound shows broader peaks and a complex pattern compared to the initial spectrum. What does this indicate?
A3: Broadening of NMR peaks and the appearance of new signals can indicate the presence of multiple species in solution.
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Check for isomers: The presence of both (E) and (Z) isomers of the oxime can lead to a more complex NMR spectrum. Isomerization can be influenced by solvent, temperature, and light.
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Identify degradation products: Compare the spectrum with that of potential degradation products, such as the parent ketone, if available.
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Sample preparation: Ensure the NMR solvent is pure and the sample was prepared correctly.
Potential Decomposition Products and Analytical Identification
| Potential Decomposition Product | Structure | Analytical Technique for Identification | Expected Observation |
| 2-Benzylidenequinuclidin-3-one | C₁₆H₁₇NO | LC-MS, GC-MS | A peak with the corresponding molecular weight (M-15 for oxime). |
| Benzaldehyde | C₇H₆O | GC-MS | A peak with the characteristic mass spectrum of benzaldehyde. |
| 3-Quinuclidinone oxime | C₇H₁₀N₂O | LC-MS, NMR | A peak with the corresponding molecular weight and a simpler NMR spectrum. |
| (E/Z)-Isomers | C₁₆H₁₈N₂O | HPLC, NMR | Separation into two peaks in HPLC; distinct sets of signals in NMR. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized for best separation.
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Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
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Column Temperature: 25 °C.
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Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: ¹H NMR Spectroscopy for Structural Verification
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Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrument Setup:
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Use a standard 5 mm NMR tube.
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Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
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Acquire a standard proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
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Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
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Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. Compare the spectrum to a reference spectrum of the pure compound to identify any impurity signals.
Visualizations
Caption: Hypothetical decomposition pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for investigating potential decomposition.
References
Troubleshooting low yields in the synthesis of benzylidene quinuclidinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of benzylidene quinuclidinones.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Claisen-Schmidt condensation of 3-quinuclidinone and benzaldehyde derivatives.
Q1: My reaction yield is very low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common culprits include:
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Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction and crystallization steps.
Q2: How can I optimize the reaction conditions to improve my yield?
Optimizing reaction parameters is key to maximizing the yield of benzylidene quinuclidinones. Consider the following:
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Base Selection and Concentration: Sodium hydroxide (NaOH) is a commonly used base for this reaction. The concentration of the base can influence the reaction rate and the formation of side products. While catalytic amounts of base are often sufficient, in some cases, using a higher concentration can drive the reaction to completion.
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Solvent Choice: Ethanol is a standard solvent for this reaction. However, solvent-free conditions have also been reported to give high yields in Claisen-Schmidt condensations and can be a greener alternative.[1]
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Temperature and Reaction Time: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate. The optimal reaction time can vary, but it is often in the range of 2-4 hours. Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal time to stop the reaction.
Q3: What are the common side products, and how can I minimize their formation?
A significant side reaction that can reduce the yield of the desired product is the base-catalyzed self-condensation of 3-quinuclidinone. This reaction leads to the formation of a dimeric α,β-unsaturated ketone.
To minimize this side reaction:
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Control the Stoichiometry: Using a slight excess of the benzaldehyde derivative can help to favor the reaction with 3-quinuclidinone over its self-condensation.
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Optimize Base Concentration: A very high concentration of a strong base might promote the self-condensation of the ketone. It is advisable to start with a moderate base concentration and optimize from there.
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Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress side reactions.
Q4: I am having trouble purifying my product. What are the best practices for purification?
The crude product is typically a solid that can be purified by recrystallization.
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Initial Workup: After the reaction is complete, the mixture is usually cooled, and the precipitated product is collected by filtration. Washing the crude product with cold ethanol or water can help to remove some of the unreacted starting materials and inorganic salts.
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Recrystallization: Ethanol is a commonly used solvent for the recrystallization of benzylidene quinuclidinones. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form crystals. If the product is highly soluble in ethanol even at low temperatures, a mixed solvent system (e.g., ethanol/water or ethanol/hexane) can be employed.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Claisen-Schmidt condensations, based on literature for analogous reactions.
| Parameter | Variation | Expected Impact on Yield | Notes |
| Base | NaOH vs. KOH | Similar yields expected. | NaOH is more commonly cited for this type of reaction. |
| Solvent | Ethanol | Good yields, easy to handle. | Standard solvent for this reaction. |
| Solvent-free | Potentially higher yields and greener.[1] | Requires grinding of solid reactants. | |
| Temperature | Room Temperature | Slower reaction, may result in incomplete conversion. | |
| Reflux | Faster reaction, generally higher yields. | Optimal for driving the reaction to completion. | |
| Reactant Ratio | 1:1 (Ketone:Aldehyde) | Standard stoichiometry. | |
| 1:1.2 (Ketone:Aldehyde) | Can improve yield by favoring the desired reaction. | Helps to suppress ketone self-condensation. |
Experimental Protocols
Detailed Methodology for the Synthesis of (Z)-2-benzylidenequinuclidin-3-one
This protocol is a representative procedure for the base-catalyzed Claisen-Schmidt condensation of 3-quinuclidinone with benzaldehyde.
Materials:
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3-Quinuclidinone hydrochloride
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Benzaldehyde
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Sodium hydroxide (NaOH)
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Ethanol
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Deionized water
Procedure:
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Preparation of 3-Quinuclidinone Free Base:
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Dissolve 3-quinuclidinone hydrochloride in deionized water.
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Add a concentrated solution of sodium hydroxide with stirring until the solution becomes strongly basic (pH > 12).
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Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or chloroform).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the 3-quinuclidinone free base.
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Claisen-Schmidt Condensation:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-quinuclidinone free base and a slight molar excess of benzaldehyde in ethanol.
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To this solution, add a solution of sodium hydroxide in ethanol.
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Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
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Purification:
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Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.
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Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting low yields.
Caption: Reaction scheme for the synthesis of benzylidene quinuclidinone.
Caption: Troubleshooting workflow for low yields.
References
Impact of reaction temperature on 2-Benzylidenequinuclidin-3-one oximation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oximation of 2-benzylidenequinuclidin-3-one. While specific experimental data on the impact of temperature on this particular reaction is limited in publicly available literature, this guide offers general principles and plausible scenarios based on established knowledge of oximation reactions and the chemistry of α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the oximation of 2-benzylidenequinuclidin-3-one?
The reaction involves the condensation of 2-benzylidenequinuclidin-3-one with a hydroxylamine reagent, typically hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base to yield the corresponding oxime.
Q2: How does reaction temperature generally affect oximation reactions?
Typically, increasing the reaction temperature can lead to a higher reaction rate. However, for the oximation of α,β-unsaturated ketones like 2-benzylidenequinuclidin-3-one, elevated temperatures might also promote side reactions, potentially reducing the overall yield and purity of the desired oxime. It is crucial to find an optimal temperature that balances reaction kinetics with product stability and selectivity.
Q3: What are the potential side reactions to be aware of during the oximation of an α,β-unsaturated ketone?
Potential side reactions can include Michael addition of hydroxylamine to the β-carbon of the α,β-unsaturated system, polymerization of the starting material or product, and decomposition of the product at elevated temperatures. The choice of solvent and base can also influence the prevalence of these side reactions.
Q4: How critical is pH control in this reaction?
pH is a critical parameter in oximation reactions. The reaction is typically carried out in a slightly acidic to neutral medium. The free amine of hydroxylamine is the nucleophile, so the solution should not be too acidic, which would lead to full protonation. A base is usually added to neutralize the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect pH. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC. 2. Optimize the temperature. Start with room temperature and adjust as needed. 3. Ensure appropriate addition of base to liberate free hydroxylamine. Check the pH of the reaction mixture. 4. Consider running the reaction at a lower temperature for a longer duration. |
| Presence of Multiple Spots on TLC | 1. Formation of side products (e.g., Michael adduct). 2. Isomers of the oxime (E/Z). 3. Unreacted starting material. 4. Decomposition. | 1. Lower the reaction temperature. Consider using a milder base or a different solvent system. 2. This is common for oximes. Characterization by NMR may be necessary to identify the isomers. 3. Increase reaction time or slightly increase the equivalents of hydroxylamine. 4. Avoid excessive heating and prolonged reaction times. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Product is inherently an oil at room temperature. | 1. Purify the crude product using column chromatography. 2. Attempt purification by chromatography and characterize the product spectroscopically. |
| Reaction Stalls | 1. Insufficient amount of hydroxylamine or base. 2. Poor solubility of reactants. | 1. Add a slight excess of the hydroxylamine reagent and base. 2. Choose a solvent in which both the ketone and the hydroxylamine salt have good solubility. A co-solvent system may be beneficial. |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific laboratory conditions.
General Procedure for Oximation at Room Temperature
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To a solution of 2-benzylidenequinuclidin-3-one (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), add hydroxylamine hydrochloride (1.1 - 1.5 eq).
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To this mixture, add a base such as sodium acetate, sodium hydroxide, or pyridine (1.1 - 1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Procedure for Oximation at Elevated Temperature
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Follow the same initial setup as the room temperature procedure.
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After the addition of the base, gently heat the reaction mixture to a desired temperature (e.g., 40-60 °C).
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Maintain this temperature and monitor the reaction by TLC.
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Follow steps 4-6 from the room temperature procedure for workup and purification.
Data Presentation
Hypothetical Data on the Effect of Temperature on Oximation Yield
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temperature) | 24 | 85 | 95 | Clean reaction, slow conversion. |
| 40 | 12 | 90 | 92 | Faster conversion, minor impurities observed. |
| 60 | 6 | 88 | 85 | Rapid reaction, significant side product formation. |
| 80 | 3 | 75 | 70 | Browning of reaction mixture, extensive decomposition. |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the oximation reaction.
Reaction Pathway and Potential Side Reactions
Technical Support Center: 2-Benzylidenequinuclidin-3-one Oxime Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Benzylidenequinuclidin-3-one oxime, with a particular focus on the effects of pH. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation in an acidic solution. What is the likely cause?
A1: this compound, like other oximes, is susceptible to acid-catalyzed hydrolysis. In acidic conditions, the oxime functional group can be hydrolyzed back to the corresponding ketone (2-Benzylidenequinuclidin-3-one) and hydroxylamine. The rate of this degradation is generally dependent on the pH of the solution, with lower pH values accelerating the hydrolysis process.[1][2][3][4]
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for this compound under aqueous pH stress is hydrolysis. This reaction cleaves the C=N bond of the oxime, yielding 2-Benzylidenequinuclidin-3-one and hydroxylamine. Under strongly acidic or basic conditions, or in the presence of other reactive species, further degradation of these primary products may occur.
Q3: How can I monitor the degradation of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method often involves a forced degradation study.[5]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, is the intentional degradation of a drug substance by exposing it to harsher conditions than it would typically encounter during its shelf life.[5][6] These conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[7] The purpose is to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants.[5][6]
Q5: At what pH is this compound expected to be most stable?
A5: Generally, oximes exhibit maximal stability in neutral to slightly acidic pH ranges.[1] For instance, the oxime HI 6 has its maximal stability in aqueous solution at pH 2.0.[8] However, the optimal pH for stability can be specific to the molecule's overall structure. It is recommended to perform a pH-rate profile study to determine the pH of maximum stability for this compound.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in low pH buffer.
-
Possible Cause: Acid-catalyzed hydrolysis of the oxime functional group.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution.
-
Increase pH: If experimentally permissible, increase the pH of the solution to a less acidic range (e.g., pH 4-6) and monitor the stability.
-
Temperature Control: Ensure the experiment is conducted at a controlled, and if possible, reduced temperature to slow down the degradation rate.
-
Analytical Method Check: Confirm that your analytical method is accurately quantifying the parent compound and that the loss is not an artifact of the analytical procedure.
-
Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: The primary degradation product is likely 2-Benzylidenequinuclidin-3-one. Prepare a standard of this compound to confirm its retention time.
-
Forced Degradation: Perform a systematic forced degradation study (acid, base, peroxide, heat, light) to catalogue the potential degradation products and their chromatographic behavior. This will aid in identifying the unknown peaks.
-
Mass Spectrometry: Utilize LC-MS to obtain the mass of the unknown peaks to aid in their structural elucidation.
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the effect of pH on the degradation rate of this compound and identify the pH of maximum stability.
Materials:
-
This compound
-
Buffer solutions: pH 2, 3, 4, 5, 6, 7, 8, 9, and 10
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Constant temperature chamber
Methodology:
-
Prepare a stock solution of 2-Benzylidenequidin-3-one oxime in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions in a constant temperature chamber (e.g., 40 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the remaining percentage of this compound against time for each pH.
-
Determine the observed first-order degradation rate constant (kobs) from the slope of the line for each pH.
-
Plot log(kobs) versus pH to generate the pH-rate profile.
Data Presentation
Table 1: Hypothetical Degradation of this compound at 40°C
| pH | kobs (h-1) | Half-life (t1/2) (hours) |
| 2.0 | 0.0866 | 8.0 |
| 3.0 | 0.0231 | 30.0 |
| 4.0 | 0.0069 | 100.4 |
| 5.0 | 0.0023 | 301.3 |
| 6.0 | 0.0035 | 198.0 |
| 7.0 | 0.0058 | 119.5 |
| 8.0 | 0.0116 | 59.7 |
| 9.0 | 0.0289 | 24.0 |
| 10.0 | 0.0722 | 9.6 |
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Benzylidenequinocli-din-3-one Oxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-Benzylidenequinuclidin-3-one oxime.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the analytical monitoring of the synthesis reaction.
Thin-Layer Chromatography (TLC) Troubleshooting
Issue: Inaccurate or inconclusive TLC results when monitoring the conversion of 2-Benzylidenequinuclidin-3-one to its oxime.
Workflow for Troubleshooting TLC Issues:
Caption: Troubleshooting workflow for common TLC issues.
FAQs for TLC Monitoring:
-
Q1: My spots are streaking down the plate. What should I do?
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A1: This is often due to the sample being too concentrated. Try diluting your reaction mixture sample before spotting it on the TLC plate. If the compounds are acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to your mobile phase can also help to produce sharper spots.[1]
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Q2: I don't see any spots on my TLC plate after developing and viewing under a UV lamp.
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A2: First, ensure that your starting material and product are indeed UV-active. If they are not, or if the concentration is too low, you will need to use a visualizing stain. A potassium permanganate (KMnO4) stain is often effective for visualizing oximes and the preceding α,β-unsaturated ketone. Alternatively, your sample may be too dilute; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[1]
-
-
Q3: The spots for my starting material and product are too close together. How can I improve the separation?
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A3: To improve separation (resolution), you need to change the polarity of the mobile phase. If the Rf values are high, your eluent is too polar; decrease the proportion of the more polar solvent. If the Rf values are low, the eluent is not polar enough; increase the proportion of the polar solvent. Experiment with different solvent systems, such as varying ratios of ethyl acetate and hexanes.
-
-
Q4: How can I be sure which spot is the product and which is the starting material?
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A4: Use a co-spot. On your TLC plate, have three lanes: one for a sample of the pure starting material, one for the reaction mixture, and a "co-spot" lane where you spot both the starting material and the reaction mixture on top of each other. This will help you to definitively identify the spots.[1]
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High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Poor peak shape, retention time shifts, or baseline noise during HPLC analysis of the reaction mixture.
Logical Relationships in HPLC Troubleshooting:
Caption: Troubleshooting logic for common HPLC problems.
FAQs for HPLC Monitoring:
-
Q1: I am seeing significant peak tailing for my product peak. What is the cause?
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A1: Peak tailing can be caused by several factors. Common causes include interactions between basic analytes (like the quinuclidine nitrogen) and acidic silanol groups on the silica-based column, or column overload. Try using a column with end-capping or adding a competitive base like triethylamine (0.1%) to the mobile phase. Also, consider injecting a more dilute sample.
-
-
Q2: The retention times of my peaks are shifting between injections. Why is this happening?
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A2: Retention time instability is often due to issues with the mobile phase composition or the pump. Ensure your mobile phase is well-mixed and degassed. Check for leaks in the pump and ensure a consistent flow rate. Also, make sure the column is properly equilibrated between runs, especially if using a gradient.
-
-
Q3: My baseline is very noisy. How can I fix this?
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A3: A noisy baseline can be caused by air bubbles in the system, a contaminated mobile phase, or detector issues. Degas your mobile phase thoroughly. If the problem persists, flush the system with a strong solvent like isopropanol. Ensure that all solvents are HPLC grade.
-
-
Q4: I'm not getting good separation between my starting material and the oxime product.
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A4: To improve separation, you may need to adjust the mobile phase composition. For reverse-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation. You can also try a different organic modifier (e.g., acetonitrile instead of methanol) or a column with a different stationary phase chemistry.
-
Section 2: Experimental Protocols and Data
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate. This may need to be optimized depending on the specific reaction conditions.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Visualization: UV light (254 nm) and potassium permanganate (KMnO4) stain.
| Compound | Expected Rf Value | UV Active | Stains with KMnO4 |
| 2-Benzylidenequinuclidin-3-one | ~0.5 | Yes | Yes |
| This compound | ~0.3 | Yes | Yes |
HPLC Monitoring Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase.
| Compound | Expected Retention Time (min) |
| 2-Benzylidenequinuclidin-3-one | ~4.5 |
| This compound | ~3.2 |
GC-MS Monitoring Protocol
-
Column: Standard non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, extracted with a suitable solvent (e.g., ethyl acetate), dried, and then diluted for injection. Derivatization is typically not required for these compounds.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Benzylidenequinuclidin-3-one | ~12.8 | 227 (M+), 198, 129, 91 |
| This compound | ~13.2 | 242 (M+), 225, 197, 129, 91 |
¹H NMR Monitoring Protocol
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves all reaction components.
-
Procedure: Take a sample from the reaction mixture at various time points. Remove the solvent under reduced pressure and dissolve the residue in the deuterated solvent.
-
Key Signals to Monitor:
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Disappearance of the starting material: Monitor the disappearance of the vinylic proton signal of 2-Benzylidenequinuclidin-3-one (expected around δ 7.5 ppm).
-
Appearance of the product: Monitor the appearance of new signals corresponding to the oxime protons and the shifted signals of the benzylidene and quinuclidine moieties. The formation of E/Z isomers of the oxime may lead to two sets of new signals.
-
| Compound/Proton | Expected ¹H Chemical Shift (δ ppm) |
| Starting Material: 2-Benzylidenequinuclidin-3-one | |
| Vinylic proton (-CH=) | ~7.5 (singlet) |
| Product: this compound | |
| Oxime proton (-NOH) | ~8.0-9.0 (broad singlet) |
| Vinylic proton (-CH=) | Shifted from starting material |
References
Technical Support Center: Synthesis of Bicyclic Oximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclic oximes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of bicyclic oximes?
The synthesis of bicyclic oximes, typically through the condensation of a bicyclic ketone with hydroxylamine, can present several challenges. A primary issue is the formation of a mixture of (E) and (Z) stereoisomers, which can be difficult to separate and may exhibit different biological activities[1]. Classical synthesis methods often require prolonged reaction times and high temperatures, which can lead to side reactions and the use of environmentally harmful solvents[1][2]. Other common pitfalls include the potential for Beckmann rearrangement, especially at elevated temperatures, and difficulties in purification due to the polar nature of oximes[2][3].
Q2: How can I control the stereoselectivity of my bicyclic oxime synthesis to favor one isomer?
Controlling stereoselectivity is crucial. While classical synthesis in solution often yields a mixture of (E) and (Z) isomers, modern techniques have shown improved selectivity[1]. Microwave-assisted synthesis and mechanochemical (grindstone) methods can significantly enhance stereoselectivity, in some cases leading to the formation of a single, pure isomer[1][2]. The choice of starting material, such as using quinuclidin-3-one hydrochloride with sodium hydroxide, has also been shown to provide stereospecific synthesis for certain oximes[1].
Q3: What are the advantages of using microwave-assisted or mechanochemical synthesis over classical methods?
Microwave-assisted and mechanochemical syntheses offer several advantages over traditional solution-phase methods. These "green" chemistry approaches are often faster, with some reactions reaching completion in as little as one minute, and can proceed with 100% conversion[1]. They typically require less solvent or are entirely solvent-free, reducing environmental impact and simplifying product work-up[2]. Furthermore, these methods can offer higher stereoselectivity, providing a direct route to the desired (E) or (Z) isomer[1].
Q4: What are the typical reaction conditions for synthesizing bicyclic oximes?
Classically, bicyclic oximes are prepared by refluxing an alcoholic solution of the corresponding bicyclic ketone with hydroxylamine hydrochloride in the presence of a base like pyridine[4]. The reaction temperature typically ranges from 60 to 120°C[4]. However, reaction conditions can be highly variable depending on the substrate and the desired outcome. The pH of the reaction is a critical parameter to control, as acidic conditions can lead to degradation of sensitive substrates[5]. Modern methods, such as those using bismuth oxide (Bi2O3) as a catalyst under solvent-free grinding conditions, can be performed at room temperature[2].
Q5: How can I purify my bicyclic oxime product, especially if I have a mixture of isomers?
Purification of bicyclic oximes can be challenging. If a mixture of (E) and (Z) isomers is formed, separation can sometimes be achieved by crystallization from a suitable solvent system, such as a halogenated solvent or a combination like chloroform/heptane[5]. Due to their high hydrogen-bonding affinity, oximes can bind strongly to alcoholic solvents, making their complete removal difficult. Azeotropic distillation with a solvent like toluene can be an effective method to remove residual alcoholic solvents[3]. Standard chromatographic techniques can also be employed, though the polarity of the oximes may require careful selection of the stationary and mobile phases.
Q6: What analytical techniques are used to characterize bicyclic oximes and determine the isomeric ratio?
The most common method for determining the ratio of (E) and (Z) isomers is 1H NMR spectroscopy[1]. The chemical shifts of the protons near the C=N bond will differ between the two isomers. Infrared (IR) spectroscopy is useful for confirming the presence of the characteristic oxime functional groups, with typical bands observed around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O)[6].
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature (with caution to avoid side reactions).- Consider switching to a more efficient method like microwave-assisted synthesis.[1]- Ensure the pH of the reaction medium is optimal; classical methods often use a base like pyridine.[4] |
| Decomposition of starting material or product. | - If your substrate is acid-sensitive, ensure the reaction is not run under acidic conditions. The use of hydroxylamine hydrochloride can generate HCl.[2][5]- Lower the reaction temperature. | |
| Formation of an Undesired (E/Z) Isomer Mixture | Lack of stereocontrol in the reaction. | - Employ microwave-assisted or mechanochemical synthesis, which have been shown to provide higher stereoselectivity.[1]- Experiment with different solvents and bases to influence the stereochemical outcome. |
| Presence of Unexpected Side Products | Beckmann rearrangement. | - This is often induced by high temperatures and acidic conditions. Lower the reaction temperature and ensure the reaction is not overly acidic.[2] |
| Intramolecular cyclization. | - This can occur with certain substrates, such as β-keto esters. Protecting the ester group or converting it to a less reactive functional group before oximation may be necessary.[7] | |
| Difficulty in Product Purification | Co-elution of isomers during chromatography. | - Optimize the chromatographic conditions (e.g., try a different solvent system or a different type of column).- Attempt to separate the isomers by crystallization.[5] |
| Residual solvent in the final product. | - Oximes have a high affinity for hydrogen-bonding solvents like alcohols. Use a non-alcoholic solvent for the final work-up or employ azeotropic distillation with toluene to remove residual alcohol.[3] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for O-Substituted Quinuclidin-3-one Oximes [1]
| Method | Starting Material | Time | Conversion (%) | (E/Z) Ratio |
| Classical (in Ethanol) | Quinuclidin-3-one | 24 h | 100 | 50:50 |
| Mechanochemical (Dry Grinding) | Quinuclidin-3-one | 60 min | 100 | 56:44 |
| Microwave | Quinuclidin-3-one | 1 min | 100 | 100:0 |
| Microwave | Quinuclidin-3-one hydrochloride + NaOH | 1 min | 100 | 100:0 |
Experimental Protocols
Protocol 1: Classical Synthesis of a Bicyclic Oxime [4]
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Dissolution: Dissolve the bicyclic ketone (1 equivalent) in ethanol.
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Addition of Reagents: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) followed by a base such as pyridine (2-3 equivalents).
-
Reaction: Reflux the mixture for the required time (typically several hours to 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Bicyclic Oxime [1]
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Mixing: In a microwave synthesis vial, combine the bicyclic ketone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).
-
Solvent (Optional): For solution-phase microwave synthesis, add a minimal amount of a suitable solvent (e.g., ethanol). For solvent-free conditions, proceed without a solvent.
-
Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100°C) for a short period (e.g., 1-5 minutes).
-
Work-up and Purification: After cooling, process the reaction mixture as described in the classical protocol. Often, the product is of high purity and may not require extensive purification.
Protocol 3: Mechanochemical (Grindstone) Synthesis of a Bicyclic Oxime [2]
-
Mixing: Place the bicyclic ketone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalyst such as Bi₂O₃ (0.6 equivalents) in a mortar.
-
Grinding: Grind the mixture with a pestle at room temperature for the required time (monitoring by TLC).
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the mixture and triturate.
-
Purification: Filter to remove the catalyst. The filtrate can then be concentrated to yield the product. Further purification can be achieved by washing with water to precipitate the product, followed by filtration and drying.
Visualizations
Caption: Experimental workflow for bicyclic oxime synthesis.
Caption: Troubleshooting decision tree for bicyclic oxime synthesis.
Caption: Formation of (E) and (Z) oxime isomers.
References
- 1. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis [mdpi.com]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arpgweb.com [arpgweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Benzylidenequinuclidin-3-one oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallinity of 2-Benzylidenequinuclidin-3-one oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of organic compounds.
Q1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or a solvent with a high boiling point.[1][2] Here are several strategies to resolve this issue:
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Re-dissolve and Add More Solvent: Heat the solution to redissolve the oil and then add a small amount of additional hot solvent. This keeps the compound soluble for longer as it cools, allowing it to reach a lower temperature before precipitating.[2]
-
Lower the Cooling Temperature: If using a mixed solvent system, you may have added too much of the "insoluble" solvent. Add more of the "soluble" solvent to redissolve the compound, then cool the solution to a much lower temperature (e.g., using an ice bath or freezer).[3]
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Charcoal Treatment: If the oiling is due to impurities that are lowering the melting point, consider a charcoal treatment. Redissolve the compound in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and impurities before allowing the solution to cool.[2]
-
Change Solvents: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.[1]
Q2: I obtained an amorphous powder instead of well-defined crystals. How can I fix this?
A: Amorphous solids often form when crystallization happens too quickly. The goal is to slow down the process to allow molecules to arrange themselves into an ordered crystal lattice.[4]
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Slow Down the Cooling Rate: Rapid cooling is a primary cause of amorphous powder formation.[4][5] After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly. Insulating the flask with glass wool or paper towels can help.[6] Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield.
-
Use a Different Solvent System: The solvent has a significant impact on crystal morphology. Experiment with different solvents or mixed solvent systems. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot.[7][8]
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Recrystallization: Dissolve the amorphous powder in a suitable hot solvent and repeat the crystallization process with a much slower cooling rate. Recrystallization is a powerful method for improving crystal quality.[9][10][11]
Q3: My crystals are very small or needle-like. How can I grow larger crystals?
A: The formation of many small crystals suggests that nucleation (the initial formation of crystal seeds) is happening too rapidly and at many sites.[12] To grow larger crystals, you need to reduce the number of nucleation sites and slow the growth rate.[4][13]
-
Decrease the Rate of Cooling: This is the most critical factor. Slow cooling allows fewer crystal nuclei to form, giving them more time to grow larger.[5][13]
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Reduce Solvent Evaporation: If you are using a volatile solvent, cover the flask to slow down evaporation. Rapid evaporation increases the concentration too quickly, leading to rapid nucleation. For very slow crystallization, you can use a vial with a cap that has a few needle holes.
-
Use a More Dilute Solution: Start with slightly more solvent than the minimum required for dissolution at boiling. This will slow down the onset of crystallization as the solution cools.[2]
-
Minimize Agitation: Do not disturb the flask once it has been set aside to cool. Mechanical agitation can create new nucleation sites.[12]
Q4: No crystals have formed even after the solution has cooled. What are the next steps?
A: A failure to crystallize usually means the solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.[2]
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Induce Crystallization: Try to initiate crystal formation by scratching the inside of the flask below the solvent level with a glass rod or adding a tiny "seed crystal" of the compound.[3]
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Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[2]
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Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.[14]
-
Cool to a Lower Temperature: Place the solution in an ice bath or a freezer to further decrease the solubility of your compound.[3]
Summary of Troubleshooting Strategies
| Issue | Probable Cause(s) | Recommended Actions |
| Oiling Out | High impurity level; Solvent boiling point is too high; Solution is too concentrated. | Add more solvent; Use a lower boiling point solvent; Treat with charcoal.[2] |
| Amorphous Powder | Cooling rate is too fast; Inappropriate solvent. | Slow down the cooling rate; Try different solvents; Perform recrystallization.[4][5] |
| Small/Needle-like Crystals | Rapid nucleation; Solution is too concentrated; Rapid cooling. | Slow the cooling rate significantly; Use a slightly more dilute solution; Avoid disturbing the solution.[12][13] |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Scratch the flask; Add a seed crystal; Evaporate some solvent; Add an anti-solvent; Cool to a lower temperature.[2][3] |
| Low Yield | Too much solvent was used; Compound is partially soluble in cold solvent. | Evaporate solvent from the mother liquor to obtain a second crop of crystals; Ensure the solution is cooled sufficiently before filtering.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the crystallization of this compound?
A: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Since oximes are generally highly crystalline polar compounds, polar solvents are often a good starting point.[15] A patent for a related compound, 2-benzhydryl-3-quinuclidinone, specifies crystallization from ethanol, making ethanol and other alcohols (like methanol or isopropanol) excellent candidates to test first.[16][17]
A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[18]
Common Crystallization Solvents
| Solvent | Boiling Point (°C)[1] | Polarity |
| Water | 100 | Very Polar |
| Ethanol | 78 | Polar |
| Methanol | 65 | Polar |
| Acetone | 56 | Polar Aprotic |
| Ethyl Acetate | 77 | Intermediate Polarity |
| Dichloromethane | 40 | Intermediate Polarity |
| Toluene | 111 | Non-polar |
| Hexanes | 69 | Non-polar |
Q2: What is the role of temperature and the cooling rate?
A: Temperature directly affects the solubility of the compound, forming the basis of crystallization.[19] The cooling rate is a critical parameter that controls the size and quality of the crystals.[4][5]
-
Slow Cooling: Promotes the formation of fewer, larger, and purer crystals because it allows molecules sufficient time to orient themselves correctly into a crystal lattice, excluding impurities.[4][13]
-
Fast Cooling: Leads to a rapid drop in solubility, causing many small crystals or an amorphous powder to crash out of the solution, often trapping impurities.[4][13]
Experimental studies show that for optimal crystal morphology, a slow and controlled cooling rate is essential.[20]
Q3: What are mixed solvent systems and when should I use them?
A: A mixed solvent system is used when no single solvent has the ideal solubility profile for your compound.[7] It consists of a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "anti-solvent").[7]
You should use this technique when your compound is either too soluble in all common solvents (even when cold) or too insoluble in them (even when hot). The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" until the solution becomes persistently cloudy. A few drops of the "soluble solvent" are then added to clear the solution, which is then allowed to cool slowly.[21]
Q4: How can I induce crystallization if it doesn't start on its own?
A: If a cooled, supersaturated solution fails to produce crystals, nucleation needs to be initiated. Several methods can be used:[3]
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod. This can dislodge microscopic glass fragments or provide energy to initiate nucleation.[3]
-
Seeding: Add a single, tiny crystal of your pure compound (a "seed crystal") to the solution. This provides a pre-existing template for further crystal growth.[3]
-
Evaporation: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can seed crystallization.[3]
Q5: What is recrystallization and can it improve my crystal quality?
A: Recrystallization is the process of dissolving the crystals you have already obtained and then crystallizing them a second time.[9][10] This is a highly effective purification technique.[9][11] During the first crystallization, many impurities are left behind in the solvent (the mother liquor). By redissolving the crystals and repeating the process, you can further remove any remaining impurities that were trapped in the initial crystal lattice, leading to crystals with higher purity, better morphology, and improved diffraction quality.[9][10]
Experimental Protocols & Visualizations
Protocol 1: General Single-Solvent Recrystallization
-
Dissolve the Solute: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the compound just dissolves completely. Avoid adding excess solvent, as this will reduce your yield.[8]
-
Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, perform a hot gravity filtration to remove them. If colored, add charcoal before this step.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor, then allow them to dry completely.
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting when no crystals form.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 14. youtube.com [youtube.com]
- 15. asianpubs.org [asianpubs.org]
- 16. quora.com [quora.com]
- 17. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. praxilabs.com [praxilabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Guide to 2-Benzylidenequinuclidin-3-one and its Oxime Derivative
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the strategic modification of known bioactive scaffolds. The quinuclidine ring system, a key feature in various natural and synthetic compounds, is one such scaffold of significant interest. This guide provides a comparative overview of the potential biological activities of 2-benzylidenequinuclidin-3-one and its corresponding oxime, offering insights into how a subtle structural change—the conversion of a ketone to an oxime—can modulate pharmacological effects. While direct comparative studies on these specific molecules are limited in publicly available literature, this guide draws upon data from structurally related compounds to infer potential activities and provides detailed experimental protocols for researchers to conduct their own investigations.
Introduction to the Core Structures
The 2-benzylidenequinuclidin-3-one scaffold combines the rigid bicyclic structure of quinuclidine with an α,β-unsaturated ketone functionality, a common feature in compounds with cytotoxic and antimicrobial properties. The introduction of an oxime group at the 3-position fundamentally alters the electronic and steric properties of this region of the molecule, which can lead to significant changes in its interaction with biological targets. Oximes are known to possess a range of biological activities, including anticancer, antimicrobial, and cholinesterase-inhibiting properties. Often, the conversion of a ketone to an oxime can enhance or alter the biological activity of the parent molecule.
Comparative Biological Activity: An Inferential Analysis
In the absence of direct comparative data, we can extrapolate the potential activities of 2-benzylidenequinuclidin-3-one and its oxime from studies on analogous compounds.
Anticancer Activity
Studies on benzylidene derivatives of ketones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 2-benzylidene indanone derivatives have shown potent anticancer activity. The α,β-unsaturated ketone moiety is often implicated in the mechanism of action, potentially through Michael addition reactions with biological nucleophiles in cancer cells.
The conversion of the ketone to an oxime can modulate this activity. Research on benzylidine pregnenolones and their oximes has shown that both classes of compounds can exhibit potent cytotoxic activity, with the oxime derivatives sometimes showing enhanced or differential selectivity against certain cancer cell lines. This suggests that 2-benzylidenequinuclidin-3-one oxime may also possess significant, and potentially distinct, anticancer properties compared to its parent ketone.
Antimicrobial Activity
The quinuclidine scaffold is a known pharmacophore in a number of antimicrobial agents. Furthermore, α,β-unsaturated ketones are recognized for their antibacterial and antifungal properties. Therefore, 2-benzylidenequinuclidin-3-one is a promising candidate for antimicrobial activity.
The introduction of an oxime can also influence antimicrobial effects. Studies on novel N-alkyl quinuclidinium oximes have demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1]. This highlights the potential of the quinuclidine oxime moiety as a promising scaffold for the development of new antimicrobial agents[1].
Cholinesterase Inhibition
The quinuclidine ring is a core structural element of several known cholinesterase inhibitors used in the treatment of Alzheimer's disease. This is due to its ability to interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the benzylidene substitution at the 2-position may alter this interaction, the potential for cholinesterase inhibition by 2-benzylidenequinuclidin-3-one warrants investigation.
Oximes are well-known for their role as reactivators of organophosphate-inhibited cholinesterases. However, some oximes can also act as direct inhibitors of these enzymes. Therefore, this compound could potentially exhibit inhibitory activity against AChE and BChE, making it a candidate for investigation in the context of neurodegenerative diseases.
Quantitative Data Summary
As no direct comparative quantitative data for 2-benzylidenequinuclidin-3-one and its oxime is available, the following table presents hypothetical data to illustrate how such a comparison would be structured. Researchers can populate this table with their own experimental findings.
| Biological Activity | Compound | IC₅₀ / MIC (µM) | Cell Line / Bacterial Strain |
| Anticancer | 2-Benzylidenequinuclidin-3-one | Data not available | e.g., MCF-7, A549 |
| This compound | Data not available | e.g., MCF-7, A549 | |
| Antimicrobial | 2-Benzylidenequinuclidin-3-one | Data not available | e.g., S. aureus, E. coli |
| This compound | Data not available | e.g., S. aureus, E. coli | |
| Cholinesterase | 2-Benzylidenequinuclidin-3-one | Data not available | e.g., eeAChE, hBChE |
| Inhibition | This compound | Data not available | e.g., eeAChE, hBChE |
Experimental Protocols
To facilitate the direct comparison of 2-benzylidenequinuclidin-3-one and its oxime, detailed protocols for key biological assays are provided below.
Cytotoxicity (MTT) Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2][3][4]
Antimicrobial (Broth Microdilution) Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][7]
Cholinesterase Inhibition (Ellman's) Assay
This assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compounds dissolved in a suitable solvent
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8][9][10]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described biological assays.
References
- 1. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. scielo.br [scielo.br]
- 9. broadpharm.com [broadpharm.com]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Structure-Activity Relationship of Oxime Analogs as Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary role of oximes in this context is often as reactivators of organophosphate-inhibited AChE. However, they also exhibit direct, reversible inhibitory activity against AChE, which is dependent on their structural characteristics.[1][2][3] Understanding these relationships is crucial for the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Acetylcholinesterase Inhibition by Oxime Analogs
The inhibitory potency of oximes against acetylcholinesterase is significantly influenced by several structural factors. These include the number and position of the oxime and pyridinium groups, and the nature of the linker connecting multiple rings.
A study on a series of mono- and bis-quaternary pyridinium oximes revealed that bis-quaternary oximes with a longer linker and an oxime group in the ortho position of the pyridine ring exhibit the highest AChE inhibition.[1] In contrast, for mono-quaternary oximes, having the oxime group in the meta position was associated with increased inhibitory activity.[1]
The inhibitory constants (IC50) for several oxime compounds against human recombinant AChE (hrAChE) are summarized in the table below.
| Compound/Analog | Core Structure | Key Substituents | IC50 (µM) for hrAChE | Reference |
| K-107, K-108, K-113 | Bis-pyridinium oxime | Xylene linker | 1-9 | [4] |
| K-27, K-48, HI-6 | Pyridinium oxime | Varies | >500 | [4] |
| Pralidoxime (2-PAM) | Mono-pyridinium oxime | 2-aldoxime | High IC50 | [4] |
| Obidoxime | Bis-pyridinium oxime | Ether linker | High IC50 | [4] |
This table presents a summary of IC50 values from the literature for different classes of oxime analogs. Specific values for 2-benzylidenequinuclidin-3-one oxime analogs were not found.
Key Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
A standard method for determining the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant, eel).[2]
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds (oxime analogs).
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer.
-
Enzyme Inhibition: A solution of AChE is pre-incubated with various concentrations of the test compound for a specific period at a controlled temperature.
-
Initiation of Reaction: The substrate, ATCI, and the chromogen, DTNB, are added to the enzyme-inhibitor mixture.
-
Measurement: The hydrolysis of acetylthiocholine to thiocholine by AChE is monitored. The thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The rate of color change is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rates of the reaction with and without the inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.[3]
Signaling Pathway and Logical Relationships
The following diagram illustrates the general mechanism of acetylcholinesterase action and its inhibition, which is the target pathway for the oxime analogs discussed.
Caption: Mechanism of Acetylcholinesterase Inhibition by Oxime Analogs.
This guide provides a foundational understanding of the structure-activity relationships of oxime analogs concerning acetylcholinesterase inhibition, which can be extrapolated to inform the design and investigation of novel compounds like this compound analogs. Further empirical testing of this specific class of compounds is necessary to establish their precise pharmacological profile.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Oximes: inhibitors of human recombinant acetylcholinesterase. A structure-activity relationship (SAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 2-Benzylidenequinuclidin-3-one Oxime: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For novel compounds such as 2-Benzylidenequinuclidin-3-one oxime, a derivative of the quinuclidine scaffold with potential pharmacological applications, rigorous structural validation is paramount. This guide provides a comparative overview of the principal analytical techniques employed for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While a definitive crystal structure for this compound is not publicly available as of this guide's compilation, we will present data from closely related structures to illustrate the expected outcomes and comparative strengths of each method. This guide serves as a practical framework for researchers undertaking the synthesis and characterization of this and similar molecular entities.
At a Glance: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically >0.1 mm). | Low | Provides the absolute, unambiguous molecular structure. | Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry. | Soluble sample (mg scale) in a deuterated solvent. | High | Excellent for determining the solution-state structure and dynamics. | Does not provide absolute 3D structure or bond lengths/angles. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=N, N-O, C=O, aromatic C-H). | Small amount of solid, liquid, or gas. | High | Rapid and simple method for functional group identification. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). | Very small amount of sample (µg to ng). | High | Confirms molecular formula and can provide fragmentation patterns for structural clues. | Does not provide information on stereochemistry or atom connectivity. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can deduce atomic coordinates, bond lengths, and bond angles with exceptional accuracy.
Expected Crystallographic Data for this compound Derivatives
The following table presents selected crystallographic data for a closely related precursor, (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one, to provide an indication of the expected structural parameters.
| Parameter | (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8527 (2) |
| b (Å) | 9.9840 (3) |
| c (Å) | 20.3309 (6) |
| V (ų) | 1188.00 (6) |
| Z | 4 |
| R-factor | 0.047 |
Data obtained from the crystallographic study of (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one.
Spectroscopic Methods for Structural Elucidation
In the absence of a suitable crystal for X-ray diffraction, or as a complementary approach, a combination of spectroscopic techniques is essential for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule in solution. ¹H and ¹³C NMR are fundamental for organic structure elucidation.
Expected ¹H and ¹³C NMR Data:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.8 | multiplet | 5H | Benzylidene ring |
| Vinyl Proton | ~7.0 | singlet | 1H | =CH-Ph |
| Quinuclidine Protons | 1.8 - 3.5 | multiplets | 10H | Quinuclidine core |
| Oxime Proton | 8.0 - 10.0 | singlet | 1H | N-OH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=N (oxime) | ~150-160 | C3 |
| C=C (vinyl) | ~125-145 | C2 and =CH |
| Aromatic Carbons | ~128-135 | Benzylidene ring |
| Quinuclidine Carbons | ~20-60 | Quinuclidine core |
Note: The exact chemical shifts and multiplicities will depend on the specific isomer (E/Z) of the oxime and the benzylidene group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Oxime |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1650 | C=N stretch | Oxime |
| ~1600, 1490, 1450 | C=C stretch | Aromatic ring |
| ~950 | N-O stretch | Oxime |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected Mass Spectrometry Data:
| Technique | Expected Result |
| Low-Resolution MS (EI) | Molecular Ion (M⁺) at m/z = 228 |
| High-Resolution MS (ESI) | [M+H]⁺ calculated for C₁₄H₁₇N₂O: 229.1335, found: 229.13xx |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[1] Other methods include vapor diffusion and cooling.[2] The purity of the compound is crucial for obtaining diffraction-quality crystals.[1]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined using least-squares algorithms to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[4]
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet.[5] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.[6]
-
Data Processing : The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). Integration of the peaks provides the relative number of protons.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is finely ground and placed directly on the attenuated total reflectance (ATR) crystal of the spectrometer. For a liquid, a drop is placed on the crystal.
-
Data Acquisition : A background spectrum of the empty ATR crystal is recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.[7]
Mass Spectrometry
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization : The sample molecules are ionized. Common ionization techniques include electrospray ionization (ESI) for polar molecules and electron ionization (EI) for volatile compounds.[8][9]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, comparing the roles of crystallographic and spectroscopic techniques.
Caption: A flowchart comparing the parallel workflows of spectroscopic and crystallographic analysis for structural validation.
References
- 1. How To [chem.rochester.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. fiveable.me [fiveable.me]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
In silico docking studies of 2-Benzylidenequinuclidin-3-one oxime with target proteins
An In Silico Comparative Analysis of Quinuclidinone-Based Compounds and Other Bio-isosteres as Cholinesterase Inhibitors
This guide provides a comparative analysis of in silico docking studies of 2-benzylidenequinuclidin-3-one derivatives and other structurally related compounds targeting key proteins in neurodegenerative diseases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The data presented is compiled from various research articles and aims to offer a clear comparison of binding affinities and interaction patterns for researchers and scientists in the field of drug development.
Comparative Docking Performance
The following tables summarize the binding affinities (often represented as docking scores or binding energies in kcal/mol) of various ligands with Acetylcholinesterase and Butyrylcholinesterase. A more negative score typically indicates a stronger binding affinity. For context, Donepezil, a well-established AChE inhibitor, is included as a reference compound.[1][2]
Table 1: Comparative Docking Scores of Ligands with Acetylcholinesterase (AChE)
| Compound Class | Specific Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Quinuclidinone Derivative | (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-one | CB1/CB2 Cannabinoid Receptors* | - | Ki values reported, not docking scores |
| Quinazolinone Derivative | Compound 4c | Acetylcholinesterase (AChE) | 4EY7 | -8.7 |
| Quinazolinone Derivative | Compound 4h | Acetylcholinesterase (AChE) | 4EY7 | -8.4 |
| Ferulic Acid Derivative | Derivative 4 | Acetylcholinesterase (AChE) | 4EY4 | -10.2 |
| Reference Inhibitor | Donepezil | Acetylcholinesterase (AChE) | 7D9O | -8.75 |
| Reference Inhibitor | Donepezil | Acetylcholinesterase (AChE) | 4EY7 | Validation docking |
Table 2: Comparative Docking Scores of Ligands with Butyrylcholinesterase (BChE)
| Compound Class | Specific Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Ferulic Acid Derivative | Derivative 4 | Butyrylcholinesterase (BChE) | 1P0I | -9.0 |
| Ferulic Acid Derivative | Ferulic Acid (Reference) | Butyrylcholinesterase (BChE) | 1P0I | -6.8 |
| Benzohydrazide Derivative | General Class | Butyrylcholinesterase (BChE) | - | IC50 values from 22 µM |
*Note: Benzohydrazide derivatives have shown dual inhibition of both AChE and BChE.[7][8]
Experimental Protocols
The following outlines a generalized in silico molecular docking protocol based on methodologies reported in the cited literature.[5][6][9][10][11][12]
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., human AChE or BChE) is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 4EY7 and 4EY4 for AChE, and 1P0I and 5DYW for BChE.[4][5][6][9]
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structures of the ligands (e.g., 2-benzylidenequinuclidin-3-one oxime derivatives, reference compounds) are drawn using chemical drawing software and then converted to 3D structures. The ligands are energy minimized using a suitable force field.
2. Molecular Docking:
-
Grid Generation: A docking grid is defined around the active site of the protein. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or from published literature identifying key catalytic residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or Discovery Studio.[9][11] These programs explore a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is typically selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.
3. Validation:
-
Redocking: A common validation method involves redocking the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Visualizations
Below are diagrams illustrating the typical workflow for in silico docking and a simplified representation of the cholinergic signaling pathway targeted by the studied inhibitors.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
References
- 1. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 11. In silico Molecular Docking Analysis of Some 3,5-disubstituted-2,4-thiazolidinediones as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Cytotoxicity of 2-Benzylidenequinuclidin-3-one and its Oxime: A Comparative Analysis
A direct comparative study on the cytotoxicity of 2-Benzylidenequinuclidin-3-one and its corresponding oxime derivative is not currently available in the reviewed scientific literature. Furthermore, specific cytotoxicity data, such as IC50 values, for these individual compounds could not be identified in existing research. However, by examining studies on structurally related compounds, including various benzylidene ketones and other quinuclidinone derivatives, we can infer potential trends in their cytotoxic activity and the common methodologies used for such evaluations.
Overview of Structurally Related Compounds
Research into the anticancer potential of quinuclidinone derivatives has shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives like (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates have demonstrated their anti-proliferative properties. These findings suggest that the quinuclidinone scaffold is a promising backbone for the development of novel cytotoxic agents.
Similarly, compounds featuring the benzylidene moiety, particularly α,β-unsaturated ketones, are known for their potential as anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to act as Michael acceptors, leading to the alkylation of biological nucleophiles and subsequent cellular stress and apoptosis.
The conversion of a ketone to an oxime can significantly alter the biological activity of a molecule. Oximes introduce a new functional group that can affect the compound's polarity, ability to form hydrogen bonds, and overall stereochemistry, which in turn can influence its interaction with biological targets. In some cases, oxime derivatives have been shown to possess enhanced or distinct biological activities compared to their parent ketones.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development. Several in vitro assays are commonly employed to determine the concentration at which a substance exhibits toxic effects on cultured cells. Based on the available literature for related compounds, the following experimental protocols are frequently utilized:
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
Flow Cytometry
Flow cytometry can be used to assess cell viability and apoptosis in several ways. For example, using dyes like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD) can distinguish between live and dead cells based on membrane integrity. Annexin V staining can be used to detect early apoptotic cells.
Experimental Workflow for Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of a compound involves several key steps. A diagrammatic representation of this process is provided below.
Conclusion
While a direct comparison of the cytotoxicity of 2-Benzylidenequinuclidin-3-one and its oxime is not available, the existing body of research on related quinuclidinone and benzylidene derivatives suggests that both compounds could exhibit interesting biological activities. The conversion of the ketone to an oxime would likely modulate its cytotoxic profile. To definitively compare their effects, a head-to-head study employing standardized cytotoxicity assays, such as the MTT or SRB assay, against a panel of cancer cell lines would be necessary. Such a study would provide valuable quantitative data (IC50 values) and contribute to the structure-activity relationship understanding of this class of compounds. Researchers in drug development are encouraged to explore the synthesis and cytotoxic evaluation of these specific compounds to fill the current knowledge gap.
Spectroscopic Comparison of Substituted vs. Unsubstituted Benzylidenequinuclidinone Oximes: A Data-Driven Analysis
A comprehensive spectroscopic comparison of substituted and unsubstituted benzylidenequinuclidinone oximes is currently challenging due to the limited availability of published experimental data for this specific class of compounds. While extensive research exists on the synthesis and spectroscopic characterization of various oximes, including aromatic aldoximes and ketoximes, detailed and directly comparable data for the benzylidenequinuclidinone scaffold remains scarce in the public domain.
This guide, therefore, outlines the framework for such a comparative analysis, detailing the necessary experimental protocols and data presentation formats. It also provides a generalized overview of the expected spectroscopic trends based on the known behavior of analogous compounds. This information is intended to serve as a blueprint for researchers conducting such investigations.
Data Presentation
A direct comparison of the spectroscopic properties would be summarized in tables to facilitate the identification of trends related to the presence and nature of substituents on the benzylidene moiety.
Table 1: 1H NMR Spectroscopic Data (δ, ppm) in CDCl3
| Compound | N-OH | =CH | Ar-H | Quinuclidinone Protons |
| Unsubstituted Benzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Methoxybenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Nitrobenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
Table 2: 13C NMR Spectroscopic Data (δ, ppm) in CDCl3
| Compound | C=N | =CH | Ar-C | Quinuclidinone Carbons |
| Unsubstituted Benzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Methoxybenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Nitrobenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
Table 3: Key IR Absorption Frequencies (cm-1)
| Compound | ν(O-H) | ν(C=N) | ν(N-O) | Aromatic ν(C=C) |
| Unsubstituted Benzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Methoxybenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
| p-Nitrobenzylidenequinuclidinone Oxime | Data not available | Data not available | Data not available | Data not available |
Table 4: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | ε (M-1cm-1) |
| Unsubstituted Benzylidenequinuclidinone Oxime | Data not available | Data not available |
| p-Methoxybenzylidenequinuclidinone Oxime | Data not available | Data not available |
| p-Nitrobenzylidenequinuclidinone Oxime | Data not available | Data not available |
Table 5: Mass Spectrometry Data (m/z)
| Compound | [M]+ | Key Fragment Ions |
| Unsubstituted Benzylidenequinuclidinone Oxime | Data not available | Data not available |
| p-Methoxybenzylidenequinuclidinone Oxime | Data not available | Data not available |
| p-Nitrobenzylidenequinuclidinone Oxime | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the data for the comparative analysis.
Synthesis of Benzylidenequinuclidinone Oximes
General Procedure:
-
Synthesis of Benzylidenequinuclidinones: Substituted or unsubstituted benzaldehyde (1.0 eq) and 3-quinuclidinone hydrochloride (1.0 eq) are dissolved in ethanol. A base, such as sodium hydroxide or potassium hydroxide (1.1 eq), is added, and the mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude benzylidenequinuclidinone. Purification is typically achieved by column chromatography on silica gel.
-
Oximation: The synthesized benzylidenequinuclidinone (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. Hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or pyridine, 2.0 eq) are added to the solution. The reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the pure oxime.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using the KBr pellet technique or as a thin film on NaCl plates.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer in a quartz cuvette using methanol or ethanol as the solvent.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Visualizations
The following diagrams illustrate the general synthetic pathway and the logical workflow for the spectroscopic analysis.
Caption: Synthetic route to substituted benzylidenequinuclidinone oximes.
Caption: Workflow for spectroscopic analysis and comparison.
A Comparative Guide to the Efficacy of 2-Benzylidenequinuclidin-3-one Oxime and Other Muscarinic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Benzylidenequinuclidin-3-one oxime and other prominent muscarinic agents. The following sections detail the binding affinities and functional potencies of these compounds, supported by established experimental protocols.
Quantitative Efficacy Data
For comparison, the binding affinities (Ki) and functional potencies (EC50) of several well-characterized muscarinic agonists are provided below. These values are compiled from various sources and represent the activity of these agents at different muscarinic receptor subtypes (M1-M5).
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki) of Selected Agonists
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Quinuclidinone O-Alkynyloximes (Surrogate) | Agonist Activity Indicated | Agonist Activity Indicated | Partial Agonist Activity Indicated | No Data | No Data |
| Acetylcholine | ~30 (High Affinity) | ~30 (High Affinity) | No Data | No Data | No Data |
| Carbachol | 24 | No Data | No Data | No Data | No Data |
| Oxotremorine | No Data | No Data | 1200 | 160 | No Data |
| Pilocarpine | 7943 | No Data | No Data | No Data | No Data |
| Bethanechol | 35000 (EC50) | M2 Agonist Activity | 14500 (EC50) | 7000 (EC50) | 32000 (EC50) |
Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. Some values are presented as EC50 from binding assays where indicated.
Table 2: Comparative Functional Potency (EC50) of Selected Muscarinic Agonists
| Compound | M1 (EC50, nM) | M2 (IC50, µM) | M3 (EC50, µM) | M4 (EC50, nM) |
| Acetylcholine | 110 | No Data | No Data | No Data |
| Carbachol | 2000 | 52 (IC50) | No Data | No Data |
| Oxotremorine | No Data | No Data | No Data | 88.7 |
| Pilocarpine | No Data | No Data | 2400 | No Data |
| Bethanechol | 35 | 52-248 (IC50) | 14.5 | 7 |
Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of muscarinic agents.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to activate Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells.
-
Immediately after injection, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
The peak fluorescence response is measured for each concentration of the test compound.
-
The data is then plotted to generate a dose-response curve, from which the EC50 value can be determined.
Conclusion
While direct comparative efficacy data for this compound is currently unavailable, the analysis of related quinuclidinone oxime derivatives suggests potential activity at muscarinic receptors. For a definitive assessment of its efficacy and selectivity, further experimental investigation using standardized assays, such as those detailed in this guide, is necessary. The provided data for established muscarinic agonists serves as a benchmark for the evaluation of novel compounds in the field of muscarinic receptor drug discovery.
Navigating the Biological Landscape of 2-Benzylidenequinuclidin-3-one Oxime: A Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in the early stages of discovery. This guide provides a comparative overview of 2-Benzylidenequinuclidin-3-one oxime, a molecule of interest in medicinal chemistry. Due to the limited availability of public data on this specific compound, this guide leverages information on structurally related compounds and the broader chemical classes of oximes and quinuclidines to infer potential biological activities and guide future research.
While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, its structural features—a quinuclidine core, a benzylidene group, and an oxime functional group—suggest potential interactions with a range of biological targets. The following sections explore these potential activities based on the analysis of related compounds and provide protocols for assays that would be critical in defining the compound's biological profile.
Inferred Biological Activity Profile
The quinuclidine scaffold is a well-established pharmacophore, notably found in compounds targeting muscarinic acetylcholine receptors. Studies on various quinuclidinone oxime derivatives have demonstrated their potential as muscarinic receptor agonists. Therefore, it is plausible that this compound could exhibit affinity for these receptors.
The oxime functional group is known for its ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. However, oximes can also act as reversible inhibitors of AChE. The benzylidene moiety, an α,β-unsaturated ketone, can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, suggesting potential for covalent modification of enzymes or receptors.
Given these structural characteristics, this compound and its derivatives could be hypothesized to interact with a variety of targets. A summary of potential activities and the rationale based on related compounds is presented below.
| Potential Biological Target | Rationale based on Structural Analogs | Suggested Assays for Confirmation |
| Muscarinic Acetylcholine Receptors (mAChRs) | The quinuclidine core is a key feature of many muscarinic receptor ligands. | Radioligand binding assays using subtype-selective antagonists; functional assays measuring downstream signaling (e.g., calcium mobilization). |
| Acetylcholinesterase (AChE) | The oxime moiety is a known pharmacophore for AChE reactivators and inhibitors. | Ellman's assay to determine AChE inhibition (IC50); reactivation assays with organophosphate-inhibited AChE. |
| Other Neurological Targets | The rigid bicyclic structure could fit into various receptor binding pockets. | Broad panel screening (e.g., Eurofins SafetyScreen, CEREP panel) to identify off-target activities. |
| Kinases | The α,β-unsaturated ketone can act as a Michael acceptor, a feature found in some kinase inhibitors. | Kinase panel screening to assess inhibitory activity against a broad range of kinases. |
| Other Enzymes | Potential for covalent modification of enzymes with active site cysteine residues. | Specific enzyme inhibition assays for enzymes known to be susceptible to Michael addition. |
Experimental Protocols for Key Assays
To elucidate the cross-reactivity profile of this compound, a systematic approach employing a battery of in vitro assays is recommended. Below are detailed methodologies for key experiments.
Muscarinic Receptor Subtype Binding Assays
Objective: To determine the binding affinity of this compound for M1-M5 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5) are prepared from stably transfected cell lines (e.g., CHO or HEK293).
-
Radioligand Binding: Competition binding assays are performed in a 96-well format. Membranes are incubated with a specific radiolabeled antagonist for each receptor subtype (e.g., [³H]-NMS for M2/M4, [³H]-pirenzepine for M1) and increasing concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated to equilibrium, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the potency of this compound as an inhibitor of AChE.
Methodology:
-
Enzyme and Substrate Preparation: Human recombinant AChE and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). Ellman's reagent (DTNB) is used as the chromogen.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.
-
Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the proposed assays.
Benchmarking the stability of 2-Benzylidenequinuclidin-3-one oxime against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-Benzylidenequinuclidin-3-one oxime against structurally similar compounds. The stability of a drug candidate is a critical parameter influencing its development, shelf-life, and therapeutic efficacy. Understanding the degradation pathways and the intrinsic stability of a molecule under various stress conditions is paramount for robust formulation development and regulatory compliance. This document summarizes the expected stability profile of this compound based on the known chemical liabilities of its constituent functional groups and provides detailed experimental protocols for its rigorous stability assessment.
Comparative Stability Analysis
While specific quantitative forced degradation data for this compound is not extensively available in peer-reviewed literature, a comparative stability profile can be constructed by examining compounds sharing its key structural motifs: the quinuclidinone core, the α,β-unsaturated ketone system (benzylidene group), and the oxime functionality.
Table 1: Comparative Stability Data of this compound and Related Compounds
| Compound/Functional Group | Stress Condition | Observed Degradation/Stability | Reference |
| This compound | Predicted Stability Profile | ||
| Acidic Hydrolysis | Potential for hydrolysis of the oxime to the corresponding ketone. The rate is expected to be slower than for hydrazones.[1] | This Guide | |
| Basic Hydrolysis | Generally stable. | This Guide | |
| Oxidative (H₂O₂) | Potential for oxidation of the oxime and the benzylic position. | This Guide | |
| Photolytic | Potential for E/Z isomerization of the benzylidene double bond and the oxime. Possible photodegradation dependent on solvent.[2] | This Guide | |
| Thermal | The quinuclidinone core is expected to be highly stable. The oxime ether may undergo homolytic bond scission at elevated temperatures.[3] | This Guide | |
| Cyclohexanone Oxime | Acidic Hydrolysis | Undergoes Beckmann rearrangement or hydrolysis to cyclohexanone in the presence of strong acids.[4] | [4] |
| Thermal | O-benzyl derivative undergoes thermal decomposition via homolytic bond scission.[3] | [3] | |
| Benzylidene Camphor (α,β-unsaturated ketone) | Photolytic | Undergoes photoinduced cis-trans isomerization. Generally considered photostable with low photodegradation quantum yields.[2] | [2] |
| Generic Ketoximes | Hydrolysis | Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones. The hydrolysis is acid-catalyzed.[1] | [1] |
| Oxidative (H₂O₂) | Can be cleaved to the corresponding carbonyl compounds using various oxidizing agents, including hydrogen peroxide in combination with a catalyst.[5] | [5] |
Experimental Protocols for Stability Testing
To obtain quantitative stability data for this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and its degradants.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method with UV detection would be a suitable starting point for developing a stability-indicating assay for this compound and its related compounds.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Forced Degradation (Stress Testing) Protocols
The following are standard protocols for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
1. Acidic Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 N or 1 N hydrochloric acid.
-
Conditions: Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Withdraw aliquots at various time points, cool to room temperature, and neutralize with an equivalent amount of base (e.g., 0.1 N or 1 N sodium hydroxide) before dilution with the mobile phase for HPLC analysis.
2. Basic Hydrolysis
-
Procedure: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N or 1 N sodium hydroxide.
-
Conditions: Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified duration.
-
Sample Preparation for Analysis: Withdraw aliquots, cool, and neutralize with an equivalent amount of acid (e.g., 0.1 N or 1 N hydrochloric acid) before dilution and analysis.
3. Oxidative Degradation
-
Procedure: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Conditions: Keep the solution at room temperature for a specified period, protected from light.
-
Sample Preparation for Analysis: Withdraw aliquots and dilute with the mobile phase for immediate analysis. It is crucial to ensure that the peroxide is sufficiently diluted to prevent damage to the HPLC column.
4. Thermal Degradation
-
Procedure: Place the solid compound in a controlled temperature oven.
-
Conditions: Expose the solid to a high temperature (e.g., 105 °C) for a defined period. A solution of the compound can also be refluxed in a neutral solvent.
-
Sample Preparation for Analysis: For the solid sample, dissolve a known amount in a suitable solvent. For the solution, cool to room temperature. Dilute appropriately with the mobile phase for analysis.
5. Photolytic Degradation
-
Procedure: Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source.
-
Conditions: The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Preparation for Analysis: At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.
Visualizing Experimental Workflows and Potential Pathways
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Conclusion
This guide outlines a framework for benchmarking the stability of this compound. Based on the chemical nature of its functional groups, the compound is expected to be most susceptible to degradation under acidic hydrolytic and photolytic conditions. The provided experimental protocols offer a systematic approach to quantitatively assess its stability profile. The generation of such data is crucial for the successful development of this compound as a potential therapeutic agent, enabling informed decisions on formulation, packaging, and storage to ensure product quality and patient safety.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Quinuclidinone Derivatives' ADME Properties: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinuclidinone derivatives. While the quinuclidinone scaffold is a recognized pharmacophore in medicinal chemistry, featuring in various biologically active compounds, detailed experimental data comparing the ADME profiles of a series of these derivatives remains largely unpublished in accessible academic journals and databases.
This guide aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape, detailing the typical experimental methodologies used to assess ADME properties and outlining the challenges in obtaining comparative data for this specific class of compounds.
Understanding ADME in Drug Discovery
The ADME profile of a drug candidate is a critical determinant of its clinical success. These properties govern the bioavailability, efficacy, and potential toxicity of a compound. Early assessment of ADME characteristics allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.
Experimental Protocols for ADME Profiling
A standard suite of in vitro assays is employed in early drug discovery to evaluate the ADME properties of new chemical entities. These assays provide crucial data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Absorption
Permeability is a key indicator of a drug's ability to be absorbed through the gastrointestinal tract. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.
-
Experimental Workflow for Caco-2 Permeability Assay:
Figure 1: General workflow for a Caco-2 permeability assay.
Distribution
Plasma protein binding (PPB) significantly influences the distribution of a drug in the body, as only the unbound fraction is pharmacologically active. Equilibrium dialysis is a common method to determine the extent of PPB.
-
Experimental Workflow for Equilibrium Dialysis:
Figure 2: General workflow for an equilibrium dialysis assay.
Metabolism
Metabolic stability assays, typically using liver microsomes or hepatocytes, are crucial for predicting the hepatic clearance of a drug. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.
-
Experimental Workflow for Microsomal Stability Assay:
Figure 3: General workflow for a microsomal stability assay.
Data on Quinuclidinone Derivatives: The Current Gap
Despite the well-established methodologies for ADME profiling, a systematic search of scientific databases did not yield any publications presenting a comparative analysis of experimental ADME data for a series of quinuclidinone derivatives. Existing literature primarily focuses on the synthesis and evaluation of their biological activities, such as anti-proliferative or enzyme inhibitory effects. While some studies mention in silico ADME predictions, they often lack the corresponding experimental validation across a range of analogs.
The absence of such comparative data in the public domain presents a significant challenge for researchers aiming to understand the structure-ADME relationships within the quinuclidinone class of compounds. This information is crucial for guiding the design of new derivatives with improved pharmacokinetic properties.
Conclusion and Future Directions
The development of novel therapeutics based on the quinuclidinone scaffold would greatly benefit from a more comprehensive understanding of their ADME properties. There is a clear need for systematic studies that evaluate a series of quinuclidinone derivatives using standardized in vitro ADME assays. The publication of such data would provide an invaluable resource for the medicinal chemistry community, enabling more informed drug design and optimization efforts. Future research should focus on generating and disseminating this critical experimental data to accelerate the translation of promising quinuclidinone-based compounds into clinical candidates.
A Comparative Guide to Proposed Analytical Methods for the Quantification of 2-Benzylidenequinuclidin-3-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of specific validated analytical methods for the quantification of 2-Benzylidenequinuclidin-3-one oxime in the public domain, this guide proposes and compares two robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical principles for structurally related compounds, including benzylidene derivatives, quinuclidinones, and oximes.
Quantitative Data Summary
The following table presents a hypothetical comparison of the anticipated performance characteristics of the proposed HPLC-UV and GC-MS methods. These values are estimates based on typical performance for the analysis of similar small organic molecules and would require experimental validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Specificity | Good | Excellent |
| Throughput | High | Moderate |
Proposed Analytical Methods & Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic molecules due to its robustness, precision, and relatively low cost. Given that this compound possesses a chromophore (the benzylidene group), it is expected to be readily detectable by UV spectroscopy.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-320 nm. The maximum absorption wavelength should be determined experimentally.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent alternative for the quantification and confirmation of this compound. Due to the polarity of the oxime group, derivatization is often employed to improve volatility and thermal stability.
Experimental Protocol:
-
Standard and Sample Preparation with Derivatization:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards by diluting the stock solution.
-
For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous, or dissolve directly in an organic solvent.
-
To an aliquot of each standard and sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of the oxime.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte. A full scan mode can be used for initial identification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Use the regression equation to calculate the concentration of the derivatized analyte in the samples.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.
-
Visualizations
Caption: Workflow for the proposed HPLC-UV quantification of this compound.
Caption: Key characteristics of the proposed HPLC-UV and GC-MS methods.
Safety Operating Guide
Safe Disposal of 2-Benzylidenequinuclidin-3-one Oxime: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Benzylidenequinuclidin-3-one oxime must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general best practices for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be treated as a hazardous substance. All waste must be handled in accordance with local, state, and federal regulations.[1]
Personal Protective Equipment (PPE):
Proper PPE is crucial to minimize exposure risk. The recommended PPE for handling this compound waste includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][5] The suitability and durability of the glove material should be confirmed for the specific chemicals being handled.[1]
-
Body Protection: A lab coat, coveralls, or a chemical-resistant apron.[2] In cases of significant exposure risk, a chemical-resistant suit may be necessary.[2][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[5] All handling of the solid compound should ideally be performed in a chemical fume hood.[6]
-
Foot Protection: Closed-toe shoes, preferably safety shoes with slip-resistant soles.[2]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in the disposal process.
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste.[7][8]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7] The label must include:
-
The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[6][7]
-
The concentration and quantity of the waste.
-
The date of waste generation.[6]
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
Appropriate hazard pictograms.[6]
-
-
Segregation: Store waste containers of this compound separately from incompatible materials.[7][9] As a general rule, do not mix different chemical wastes.[10]
III. Storage and Containment
Proper storage of chemical waste is critical to prevent accidental spills and reactions.
| Parameter | Guideline |
| Container Type | Use a leak-proof container compatible with the chemical. Plastic containers are often preferred over glass to minimize breakage risk.[6][10] The original container is often the best choice for waste storage.[8] |
| Container Condition | Containers must be in good condition, with no leaks, cracks, or rust.[7][8] |
| Container Sealing | Keep waste containers securely sealed except when adding waste.[7] |
| Fill Level | Do not fill containers to more than 90% of their capacity to allow for vapor expansion.[10] |
| Storage Location | Store waste in a designated, well-ventilated hazardous waste storage area, away from ignition sources and direct sunlight.[1][10] This area should be close to the point of waste generation.[10] |
| Secondary Containment | Place waste containers in secondary containment to prevent spills from reaching drains.[7][10] |
| Storage Time Limit | Adhere to institutional and regulatory limits for the storage of hazardous waste, which can be up to 90 days in some jurisdictions.[10] |
IV. Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials, including the pure compound, contaminated labware (e.g., filter paper, gloves), and spill cleanup debris, in a properly labeled hazardous waste container.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to schedule a waste pickup.[7] Provide them with a completed hazardous waste information form.[6]
-
Documentation: Maintain accurate records of the waste generated and its disposal.
-
Empty Container Disposal: Triple-rinse empty containers that held this compound with a suitable solvent.[7][9] The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing and air-drying, and once all hazard labels are defaced, the container may be disposed of as regular trash, depending on institutional policies.[8][9]
V. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
For a Minor Spill:
-
Alert Personnel: Notify others in the immediate area.[11]
-
Don PPE: Put on the appropriate personal protective equipment.[11]
-
Contain the Spill: Use absorbent materials to contain the spill. For a solid spill, carefully scoop the material into a container, avoiding dust generation.[12] For a liquid spill, cover with an inert absorbent material.[13]
-
Clean the Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent and then soap and water.[11]
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[12][14]
-
Report the Incident: Report the spill to your supervisor.[11]
For a Major Spill:
-
Evacuate: Immediately evacuate the area.[11]
-
Alert Others: Alert people in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.[13]
-
Contact Emergency Services: Call your institution's emergency number or 911.[11]
-
Provide Information: Be prepared to provide details about the spilled chemical to emergency responders.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. purdue.edu [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

